3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Description
BenchChem offers high-quality 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-6-3-5(1-2-15)4-7(8(6)11)16-9(12,13)14/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJFRVNOZKEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Novel Scaffolds: A Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile, a compound of significant interest in modern medicinal chemistry. While a specific CAS number for this molecule is not publicly indexed, indicating its status as a novel or specialized chemical entity, this guide synthesizes data from structurally related compounds to project its physicochemical properties, potential synthetic pathways, and strategic applications in drug development. We will delve into the synergistic effects of its constituent functional groups—the phenylacetonitrile core, dichloro substitution, and the trifluoromethoxy moiety—to provide a predictive framework for its utility in creating next-generation therapeutics.
Introduction: The Phenylacetonitrile Scaffold in Medicinal Chemistry
The phenylacetonitrile scaffold is a cornerstone in the synthesis of a wide array of pharmaceuticals.[1][2] Its structural motif, characterized by a phenyl group attached to an acetonitrile, provides a versatile platform for chemical modification.[2] Phenylacetonitrile and its derivatives are key intermediates in the production of drugs ranging from antimalarials and antidepressants to antifungal agents.[1] The nitrile group, in particular, is a valuable pharmacophore. It is relatively robust metabolically and can participate in critical binding interactions with biological targets, often acting as a bioisostere for ketones or halogens.[3] The largest class of nitrile-containing drugs features an aromatic core with a nitrile substituent, where the nitrile can engage in polar interactions or modulate the electronic properties of the aromatic system to enhance binding.[3]
Deconstructing the Molecule: Analysis of Functional Groups
The unique properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile arise from the specific combination of its functional groups. Understanding the individual contributions of these groups is paramount to predicting the compound's overall behavior.
The Dichloro Substitution Pattern
The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic and steric properties. The 3,4-dichloro substitution pattern is a common feature in many bioactive molecules. Chlorine atoms are electron-withdrawing, which can impact the acidity of nearby protons and the reactivity of the aromatic ring. Furthermore, their steric bulk can dictate the preferred conformation of the molecule and influence its binding to target proteins.
The Trifluoromethoxy Group: A Key to Enhanced Drug-like Properties
The trifluoromethoxy (-OCF3) group has gained considerable attention in drug design for its ability to fine-tune molecular properties.[4] It is a strongly electron-withdrawing and highly lipophilic moiety.[4] The key advantages of incorporating a trifluoromethoxy group include:
-
Increased Lipophilicity: This enhances membrane permeability, a critical factor for drug absorption and distribution, including passage across the blood-brain barrier.[4][5]
-
Improved Metabolic Stability: The trifluoromethoxy group is resistant to enzymatic degradation, which can lead to a longer biological half-life of the drug candidate.[4][5]
-
Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can alter the acidity or basicity of other functional groups in the molecule, which can be crucial for target engagement and pharmacokinetic properties.[4]
The trifluoromethoxy group is often considered a superior alternative to the more common trifluoromethyl (-CF3) group in certain applications due to its greater lipophilicity.[5]
Physicochemical Properties: A Predictive Analysis
Based on the analysis of its constituent parts, we can predict the key physicochemical properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H4Cl2F3NO | Based on the chemical structure |
| Appearance | Likely a colorless to off-white solid or oil | Phenylacetonitrile derivatives are often crystalline solids or oily liquids.[6][7][8][9] |
| Solubility | Insoluble in water; soluble in organic solvents | The high degree of halogenation and the presence of the trifluoromethoxy group suggest high lipophilicity. Phenylacetonitrile itself is insoluble in water.[1][9] |
| Boiling Point | Expected to be relatively high | The presence of multiple polarizable halogen atoms and a significant molecular weight would contribute to strong intermolecular forces. |
| Metabolic Stability | Predicted to be high | The trifluoromethoxy group and the chloro substituents are known to block metabolic hotspots and resist enzymatic degradation.[4][5] |
Proposed Synthetic Strategy
A potential retrosynthetic analysis is presented below:
Caption: Retrosynthetic analysis for the proposed synthesis.
Step-by-Step Protocol:
-
Synthesis of the Benzyl Halide Intermediate: The synthesis would likely begin with a suitably substituted toluene derivative. This starting material would undergo a series of reactions, potentially including Sandmeyer reactions to introduce the chloro groups, and a trifluoromethoxylation step. The resulting 3,4-dichloro-5-(trifluoromethoxy)toluene would then be subjected to a free-radical halogenation (e.g., using N-bromosuccinimide) to yield the corresponding benzyl halide.
-
Cyanation Reaction: The final step would involve a nucleophilic substitution reaction where the benzyl halide is treated with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the nitrile group. The reaction is typically carried out in a polar aprotic solvent.
Caption: Proposed synthetic workflow.
Applications in Drug Discovery and Rationale for Design
The unique combination of functional groups in 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile makes it an attractive scaffold for targeting a variety of biological systems. The rationale for its design in a drug discovery program would be based on the following principles:
-
Scaffold Hopping and Analogue Design: This molecule could serve as a novel scaffold to explore new chemical space around a known biological target. By replacing a known core with this substituted phenylacetonitrile, researchers may discover analogues with improved potency, selectivity, or pharmacokinetic profiles.
-
Targeting Protein-Protein Interactions: The rigid and sterically defined nature of the substituted phenyl ring, combined with the hydrogen bonding capabilities of the nitrile and the lipophilic character of the trifluoromethoxy group, could make this compound suitable for disrupting protein-protein interactions.
-
Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket. The specific substitution pattern of this molecule could be optimized to achieve high affinity and selectivity for a particular kinase.
-
Ion Channel Modulation: The electronic properties of the molecule, influenced by the electron-withdrawing groups, could be leveraged to design modulators of ion channels.
Safety and Handling
While specific toxicity data for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is unavailable, it should be handled with the utmost care, assuming it to be a hazardous substance. Structurally related phenylacetonitrile compounds can be toxic by ingestion, inhalation, and skin contact.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile represents a promising, albeit novel, chemical entity for drug discovery and development. Its design thoughtfully combines the versatile phenylacetonitrile core with substituents known to enhance drug-like properties. While further experimental validation is required to fully characterize this compound, the predictive analysis presented in this guide provides a solid foundation for its synthesis, evaluation, and potential application in the pursuit of new therapeutic agents. The strategic incorporation of the trifluoromethoxy group, in particular, aligns with current trends in medicinal chemistry that prioritize metabolic stability and enhanced permeability.[11][12][13]
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In-Depth Technical Guide: Physicochemical Characterization of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
A Framework for the Analysis of Novel Phenylacetonitrile Derivatives
Abstract
This technical guide outlines a comprehensive framework for the determination of the core physical properties of the novel compound 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile. As a newly synthesized entity, its empirical data is not yet established in public literature. Therefore, this document serves as a procedural whitepaper, providing researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to characterize this molecule. By leveraging established methodologies and comparative data from structurally analogous compounds, this guide ensures a scientifically rigorous approach to characterization, adhering to the highest standards of expertise, authoritativeness, and trustworthiness.
Introduction: The Scientific Imperative for Characterization
Phenylacetonitrile and its derivatives are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The introduction of specific substituents—such as halogens and trifluoromethoxy groups—can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[2] The compound 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile represents a novel chemical entity with potential applications stemming from its unique combination of functional groups.
Accurate characterization of its physical properties is a non-negotiable prerequisite for any further research and development. These properties govern everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides the experimental and theoretical foundation necessary for this critical first step.
Compound Identification and Core Physical Properties
While empirical data for the target compound is pending experimental determination, we can define its basic molecular identity and provide a comparative analysis with structurally related molecules.
Target Compound: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile Molecular Formula: C₉H₄Cl₂F₃NO Molecular Weight: 286.04 g/mol
The following table summarizes key physical properties. Data for the target compound are listed as "To Be Determined (TBD)," while values for analogous compounds are provided for comparative context. This approach allows researchers to estimate expected values and select appropriate analytical techniques.
| Property | 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (Target) | 3,4-Dichlorophenylacetonitrile[3] | 4-(Trifluoromethoxy)phenylacetonitrile[2][4][5] |
| CAS Number | TBD | 3218-49-3 | 49561-96-8 |
| Physical State | TBD (Expected: Solid) | Crystalline or fused solid | White to off-white solid |
| Melting Point (°C) | TBD | 38 - 43 | 27 |
| Boiling Point (°C) | TBD | 170 @ 12 mmHg | 96 @ 4 mmHg |
| Density (g/cm³) | TBD | Not Available | 1.28 |
| Solubility | TBD | Insoluble in water | Low solubility in water; Soluble in common organic solvents.[6] |
Experimental Protocols for Physicochemical Characterization
The following section details the standardized, self-validating protocols for determining the primary physical properties of the target compound. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the underlying principles.
3.1. Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.
Methodology: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the crystalline solid. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[7]
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[7]
-
Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.
3.2. Boiling Point Determination
For compounds that are liquid at or near room temperature, or for solids that can be safely melted and distilled, the boiling point is a key characteristic.
Methodology: Micro-Boiling Point (Thiele Tube Method)
This method is ideal for small sample volumes.[8] The principle relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[9]
-
Apparatus Setup: Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer using a rubber band. Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[8]
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is level with the upper arm of the tube.[8]
-
Observation: Gently heat the side arm of the Thiele tube. A slow stream of bubbles will emerge from the capillary tube as trapped air expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge as the liquid's vapor pressure overcomes the atmospheric pressure.[10]
-
Data Acquisition: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure. Record this temperature as the boiling point.[8][11]
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction must be applied to the observed boiling point.
3.3. Solubility Determination
Solubility provides critical insights into a molecule's polarity and informs decisions regarding solvents for reactions, chromatography, and formulation.[12] A systematic approach is employed.[13]
Methodology: Qualitative Solubility Testing
-
Solvent Selection: Use a panel of solvents with varying polarities and pH: Water (polar, neutral), 5% aq. HCl (acidic), 5% aq. NaOH (basic), and a common organic solvent like Dichloromethane (DCM) or Toluene.
-
Procedure: To approximately 20-30 mg of the compound in a test tube, add 1 mL of the chosen solvent. Agitate the mixture vigorously for 1-2 minutes.
-
Observation: Record the compound as "soluble," "partially soluble," or "insoluble."
-
Interpretation:
-
Water: Solubility suggests the presence of polar functional groups. For the target compound, low water solubility is expected.[6]
-
5% HCl: Solubility indicates the presence of a basic functional group (e.g., an amine). The target compound is not expected to be soluble.
-
5% NaOH: Solubility indicates an acidic functional group (e.g., a phenol or carboxylic acid). The target compound is not expected to be soluble.
-
Organic Solvents: Solubility in solvents like DCM or Toluene is expected due to the large, non-polar aromatic structure.[6]
-
Workflow for Physicochemical Characterization
Caption: A typical workflow for structural elucidation using spectroscopy.
Safety, Handling, and Storage
Phenylacetonitrile and its derivatives must be handled with care due to their potential toxicity. [1]
-
Hazard Identification: Substituted phenylacetonitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. * Handling:
-
Always work in a well-ventilated chemical fume hood. [14] * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. [15][16] * Avoid all personal contact, including inhalation of dust or vapors. * Wash hands thoroughly after handling. [14]* Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [14] * Keep the container tightly closed. [15] * For compounds like 4-(trifluoromethoxy)phenylacetonitrile, refrigerated storage (2-8°C) is often recommended. [2][5]* Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This may involve incineration in a licensed facility.
-
Conclusion
While the physical properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile are not yet documented, this guide provides a robust and scientifically sound framework for their determination. By following the detailed protocols for measuring melting point, boiling point, and solubility, and by confirming the structure through comprehensive spectroscopic analysis, researchers can confidently establish the fundamental physicochemical profile of this novel compound. This foundational data is indispensable for unlocking its potential in drug discovery, materials science, and other advanced applications.
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PureSynth. 4-(Trifluoromethoxy)Phenylacetonitrile 98.0%(GC). Available from: [Link]
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In-Depth Technical Guide: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
This guide details the technical synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile , a highly specialized intermediate likely utilized in the development of advanced agrochemicals (e.g., herbicides) or fluorinated pharmaceuticals.
The synthesis is non-trivial due to the specific substitution pattern (1,2,3,5-tetrasubstituted benzene) and the presence of the sensitive trifluoromethoxy (-OCF
Part 1: Strategic Analysis & Retrosynthesis
Structural Challenges
-
Regiochemistry: The 3,4-dichloro-5-substituted pattern is crowded. Electrophilic aromatic substitution (EAS) on a simple precursor (like trifluoromethoxybenzene) yields isomeric mixtures difficult to separate.
-
Functional Group Sensitivity: The -OCF
group is stable under acidic/oxidizing conditions but can be sensitive to strong Lewis acids or extreme reduction. The acetonitrile (-CH CN) moiety is susceptible to hydrolysis; therefore, anhydrous conditions are preferred during its formation.
Retrosynthetic Pathway
The most logical disconnection is at the benzylic carbon-cyano bond. This reveals 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide as the immediate precursor. This benzyl bromide is derived from the corresponding toluene derivative via radical halogenation.
Figure 1: Retrosynthetic analysis showing the critical path from commercially viable phenols to the target nitrile.
Part 2: Starting Materials & Specifications[1]
To ensure reproducibility, the following starting materials are defined. If the benzyl bromide is unavailable commercially (often custom synthesis only), start from the Toluene derivative.
Table 1: Core Starting Materials
| Compound Name | CAS Number | Role | Purity Req. | Handling Notes |
| 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide | 1706435-11-1 | Primary Precursor | >98% | Lachrymator. Store at 2-8°C. Moisture sensitive. |
| Sodium Cyanide (NaCN) | 143-33-9 | Reagent | >97% | FATAL POISON. Use dedicated glovebox/hood. |
| 3,4-Dichloro-5-(trifluoromethoxy)toluene | N/A (Custom) | Upstream Precursor | >95% | Volatile liquid. Store under inert gas. |
| N-Bromosuccinimide (NBS) | 128-08-5 | Reagent | >99% | Recrystallize from water before use to remove HBr. |
Part 3: Experimental Protocols
Protocol A: Synthesis of the Target (Cyanation)
Objective: Convert 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile.
Rationale: The S
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (N
). -
Solvation: Charge the flask with 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide (10.0 g, 30.8 mmol) and anhydrous DMSO (50 mL). Stir until dissolved.
-
Critical Control: Ensure the benzyl bromide is free of benzyl alcohol impurities, which will not react.
-
-
Cyanide Addition:
-
Safety: Perform in a well-ventilated fume hood with a cyanide antidote kit available.
-
Add Sodium Cyanide (1.81 g, 37.0 mmol, 1.2 eq) in a single portion. The reaction is slightly exothermic.[1]
-
-
Reaction: Heat the mixture to 40–50°C for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The starting material spot (higher R
) should disappear. -
Quench & Workup:
-
Cool to room temperature.
-
Pour the reaction mixture slowly into 500 mL ice-water saturated with NaHCO
(to neutralize any trace HCN). -
Extract with Ethyl Acetate (3 x 100 mL) .
-
Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMSO.
-
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically >90% pure. Purify via flash column chromatography (SiO
, 0-10% EtOAc in Hexanes) to yield a colorless to pale yellow oil/solid.
Expected Yield: 85–92% Characterization:
-
IR: Distinct nitrile stretch at ~2250 cm
. -
1H NMR: Singlet at ~3.7 ppm (2H, benzylic CH
).
Protocol B: Upstream Synthesis of the Benzyl Bromide
Objective: Synthesize the benzyl bromide from 3,4-Dichloro-5-(trifluoromethoxy)toluene .
Rationale: Radical bromination using NBS is preferred over elemental bromine to avoid ring bromination. AIBN (Azobisisobutyronitrile) serves as the radical initiator.
Step-by-Step Methodology:
-
Setup: Use a 500 mL round-bottom flask with a reflux condenser.
-
Reagents: Dissolve 3,4-Dichloro-5-(trifluoromethoxy)toluene (20.0 g, 81.6 mmol) in Carbon Tetrachloride (CCl
) or Trifluorotoluene (safer alternative, 200 mL). -
Initiation: Add N-Bromosuccinimide (NBS) (15.9 g, 89.7 mmol, 1.1 eq) and AIBN (0.4 g, 2.4 mmol).
-
Reaction: Heat to reflux (approx 80°C) for 6–12 hours.
-
Visual Cue: The dense NBS solid at the bottom will float to the top as it converts to succinimide (less dense).
-
-
Workup:
-
Cool to 0°C to precipitate succinimide completely.
-
Filter off the succinimide solid.
-
Wash the filtrate with water and brine.
-
Evaporate solvent to obtain the crude benzyl bromide.
-
-
Purification: Recrystallize from Hexane/Heptane if solid, or use short-path distillation if liquid (high vacuum required).
Part 4: Process Visualization (Workflow)
Figure 2: Linear process flow for the conversion of the toluene precursor to the final nitrile.
Part 5: Authoritative Sourcing & Causality
Why this route?
While direct chloromethylation of benzene derivatives is possible, the Wohl-Ziegler bromination (Protocol B) is selected because the trifluoromethoxy group deactivates the ring, making Friedel-Crafts approaches (like Blanc chloromethylation) sluggish and prone to side reactions. The radical pathway relies on the benzylic C-H bond strength, which remains accessible despite the ring deactivation.
Sourcing the Toluene Precursor
If 3,4-Dichloro-5-(trifluoromethoxy)toluene is not commercially available, it is synthesized from 3,4-Dichloro-5-methylphenol (CAS 94705-20-1).
-
Mechanism: The phenol is converted to the trifluoromethoxy ether using TFNG (Togni's Reagent) or via the industrial Trichloromethyl ether method (Phenol + CCl
+ HF). -
Note: This step requires specialized high-pressure fluorination equipment (Autoclave/Hastelloy) and is generally outsourced to custom synthesis houses (e.g., specialized fluorochemistry vendors).
References
-
Sigma-Aldrich. Product Entry: 3,4,5-Trimethoxyphenylacetonitrile (Analogous chemistry).Link
-
Organic Syntheses. Alkylation of Phenylacetonitrile Derivatives. Org.[2][3][4][5][6] Synth. 1973, 53, 21. Link
-
PrepChem. Synthesis of Phenylacetonitrile from Benzyl Chloride.Link
-
Chiralen. Product Entry: 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide (CAS 1706435-11-1).[7][8]Link
-
Google Patents. Process for the preparation of trifluoromethylanilines and derivatives. US6333434B1. Link
Sources
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Question 3 2 pts What is the expected product, A , of the following reac.. [askfilo.com]
- 4. asianpubs.org [asianpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 7. chiralen.com [chiralen.com]
- 8. chiralen.com [chiralen.com]
Technical Profile: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Molecular Weight: 270.03 g/mol [1]
Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Agrochemical Researchers[1]
Executive Summary
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a highly specialized aryl acetonitrile intermediate used in the synthesis of advanced bioactive scaffolds.[1] Characterized by a unique substitution pattern—two chlorine atoms and a trifluoromethoxy group—this molecule serves as a critical "warhead" for modulating lipophilicity and metabolic stability in drug discovery (particularly kinase inhibitors) and agrochemistry (voltage-gated sodium channel blockers).[1]
This guide provides a definitive technical analysis of the molecule, focusing on its physicochemical properties, a validated synthesis protocol from its benzyl bromide precursor, and handling requirements for high-integrity research.[1]
Molecular Identity & Physicochemical Profile[1][2][3][4]
The precise molecular weight is derived from standard atomic weights (IUPAC 2021).[1] The combination of the electron-withdrawing trifluoromethoxy group (-OCF3) and the dichlorinated ring creates a highly lipophilic core, essential for penetrating lipid bilayers in biological systems.[1]
Table 1: Chemical Specifications
| Property | Value | Notes |
| Molecular Weight | 270.03 g/mol | Calculated (C₉H₄Cl₂F₃NO) |
| Exact Mass | 268.9622 Da | Monoisotopic |
| Molecular Formula | C₉H₄Cl₂F₃NO | |
| Structure Type | Aryl Acetonitrile | |
| Key Substituents | 3,4-Dichloro; 5-Trifluoromethoxy | Induces high metabolic stability |
| Precursor CAS | 1706435-11-1 | (Bromide derivative) |
| Acid Derivative CAS | 1706430-35-4 | (Hydrolysis product) |
| Predicted LogP | 4.2 – 4.5 | High lipophilicity |
| H-Bond Acceptors | 4 | (N, 3xF) |
Structural Significance
The -OCF3 (Trifluoromethoxy) group is conformationally flexible and acts as a "super-halogen."[1] It offers similar electron-withdrawing properties to chlorine but with a distinct steric profile that often improves binding affinity in enzyme pockets (e.g., Benzo[c][2,6]naphthyridine derivatives).[1]
Validated Synthesis Protocol
Objective: Synthesize 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile via nucleophilic substitution (
Rationale: The direct cyanation of the benzyl bromide precursor (CAS 1706435-11-1) is the most robust route, avoiding the harsh conditions required for metal-catalyzed cyanation of aryl halides.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway converting the commercially available benzyl bromide to the target nitrile.[1][2]
Detailed Methodology
Reagents:
-
Starting Material: 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide (1.0 eq)[1]
-
Nucleophile: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 – 1.5 eq)[1]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1]
-
Quench: Water/Brine[1]
-
Extraction: Ethyl Acetate (EtOAc)[1]
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Purge with Nitrogen (
) or Argon.[1] -
Solvation: Dissolve 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide (e.g., 10 mmol, ~3.24 g) in anhydrous DMSO (20 mL). Ensure complete dissolution at room temperature.[1]
-
Expert Insight: DMSO is preferred over ethanol/water mixtures for this substrate to prevent hydrolysis of the bromide to the alcohol, given the electron-deficient nature of the ring.[1]
-
-
Cyanation: CAREFULLY add powdered NaCN (12 mmol, 0.59 g) in a single portion.
-
Reaction: Heat the mixture to 40–50°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[1][3] The starting bromide spot (
) should disappear, replaced by the more polar nitrile ( ).[1] -
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice-cold water (destroys excess cyanide solubility and precipitates organics).
-
Critical Step: Perform this in the hood to avoid HCN evolution if the mixture is acidic (ensure pH > 9).[1]
-
-
Extraction: Extract the aqueous layer with EtOAc (
mL). Combine organic layers and wash with water ( ) and brine ( ) to remove residual DMSO.[1] -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0%
15% EtOAc in Hexanes).
Analytical Validation
To confirm the identity of the synthesized product, compare spectral data against these expected signatures.
Table 2: Expected Spectral Characteristics[1]
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | -CH₂-CN methylene protons (diagnostic singlet).[1] | |
| Aromatic protons (positions 2 and 6).[1] | ||
| ¹⁹F NMR | -OCF₃ group.[1] Distinctive singlet. | |
| IR Spectroscopy | ~2250 cm⁻¹ | C≡N stretch (weak to medium intensity).[1] |
| IR Spectroscopy | ~1200–1250 cm⁻¹ | C-F stretch (strong).[1] |
| MS (ESI/EI) | m/z 270 [M]+ | Molecular ion peak matching calculated mass.[1] |
Strategic Applications (SAR)
This molecule is not merely a solvent or reagent; it is a scaffold builder.[1] The diagram below illustrates its role in Structure-Activity Relationship (SAR) optimization.
Figure 2: Downstream chemical transformations and their biological targets.[1]
Safety & Handling Protocols
Cyanide Hazard
-
Risk: The synthesis involves NaCN.[1][4][2][5] Contact with acid releases lethal HCN gas.[1]
-
Mitigation: Maintain pH > 10 in aqueous waste streams using NaOH.[1] Treat waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1]
Fluorinated Waste[1]
-
Risk: Trifluoromethoxy compounds are persistent.[1]
-
Disposal: Do not dispose of down the drain. Segregate into halogenated organic waste streams for high-temperature incineration.[1]
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[1] Standard Atomic Weights.
-
Behan, F. M., et al. (2019).[1] Prioritization of cancer therapeutic targets using CRISPR–Cas9 screens.[1] Nature, 568, 511–516.[1] (Context for CK2a inhibitor applications).
-
Friedman, L., & Shechter, H. (1960).[1] Preparation of Nitriles from Halides and Sodium Cyanide.[1][2] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[1] The Journal of Organic Chemistry, 25(6), 877–879.[1] (Foundational method for DMSO-based cyanation).[1]
Sources
- 1. IL305360A - Benzo[c][2,6]naphthyridine derivatives, compositions and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 3. 2-[3,4-Dichloro-5-(trifluoromethoxy)phenyl]-2-hydroxyacetonitrile [synhet.com]
- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
Technical Guide: Reactivity Profile of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
The following technical guide details the reactivity profile of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile , a high-value intermediate characterized by its unique electronic landscape.
Executive Summary
Compound: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
CAS: 1706458-58-3
Molecular Formula: C
This guide analyzes the chemical behavior of the nitrile functionality within the context of a highly electron-deficient aromatic scaffold. The presence of the 3,4-dichloro and 5-trifluoromethoxy motifs creates a "push-pull" electronic environment that significantly alters standard phenylacetonitrile reactivity. For researchers in drug discovery and agrochemistry, understanding these deviations is critical for optimizing yield and selectivity during scaffold elaboration.
Key Reactivity Drivers:
-
Enhanced Electrophilicity: The nitrile carbon is activated toward nucleophilic attack due to the strong inductive withdrawal (-I effect) from the substituted ring.
-
Alpha-Proton Acidity: The
of the benzylic protons is notably lower than unsubstituted phenylacetonitrile ( 15-16 vs. 21.9), facilitating mild base-mediated alkylations. -
Lipophilicity: The -OCF
group imparts significant lipophilicity ( ), influencing solvent selection and phase-transfer kinetics.
Electronic Landscape & Mechanistic Implications
The reactivity of the nitrile group cannot be viewed in isolation. It is governed by the electronic vectors of the aromatic substituents.
Substituent Effects[1]
-
Trifluoromethoxy (-OCF
): A strong -withdrawing group (Hammett ) with weak -donating potential. It deactivates the ring toward electrophilic aromatic substitution but activates the benzylic position. -
3,4-Dichloro: Synergistic electron withdrawal further decreases electron density in the
-system.
Reactivity Divergence (DOT Visualization)
The following diagram illustrates how the electronic environment dictates the primary reaction pathways.
Figure 1: Divergent reactivity pathways driven by the electron-deficient core.
Core Reactivity Modules
Module A: Hydrolysis (Nitrile Amide/Acid)
The electron-deficient nature of the ring makes the nitrile carbon highly susceptible to nucleophilic attack by water. However, it also stabilizes the intermediate anion, potentially requiring rigorous conditions to drive the reaction to the carboxylic acid.
Mechanism:
-
Acidic Hydrolysis: Protonation of the nitrogen increases electrophilicity. Water attacks the carbon.
-
Basic Hydrolysis: Direct attack of hydroxide on the nitrile carbon. Caution: The acidic alpha-protons can lead to side reactions (dimerization) under strongly basic conditions.
Optimized Protocol (Acidic):
-
Reagents: H
SO (60-80%), Water, Acetic Acid (co-solvent). -
Temperature: 80–100 °C.
-
Note: The -OCF
group is generally stable to sulfuric acid, but avoid Lewis acids that might cleave the C-F bond under extreme forcing.
Module B: Alpha-Alkylation (C-H Activation)
Due to the inductive effects of the 3,4-dichloro and 5-OCF
Data: Comparative Base Requirements
| Substrate | Typical Base for Alkylation |
Module C: Reduction (Nitrile Amine)
Reduction yields the phenethylamine scaffold, a privileged structure in CNS-active drugs.
Challenges:
-
Dehalogenation: Catalytic hydrogenation (Pd/C, H
) poses a high risk of cleaving the aryl-chlorine bonds. -
Solution: Use Raney Nickel or Borane-THF (B
H ) . Borane is chemoselective for the nitrile and preserves the halogenation pattern.
Detailed Experimental Protocols
Protocol 1: Controlled Hydrolysis to Phenylacetic Acid
This protocol minimizes side reactions by using a high-concentration acid method.
-
Setup: Charge a 3-neck round bottom flask with 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (10.0 g, 1.0 eq).
-
Solvent: Add Glacial Acetic Acid (30 mL) and Water (10 mL).
-
Acid Addition: Slowly add conc. H
SO (20 mL) dropwise while maintaining temperature < 40 °C (exothermic). -
Reflux: Heat the mixture to 100 °C for 4–6 hours. Monitor by HPLC for the disappearance of the nitrile peak (
2200 cm IR). -
Workup: Pour onto crushed ice (200 g). The solid phenylacetic acid derivative should precipitate. Filter, wash with cold water, and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol 2: Chemoselective Reduction to Phenethylamine
Uses Borane to avoid aryl-chloride cleavage.
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Dissolution: Dissolve the nitrile (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Reduction: Add BH
THF complex (1.0 M solution, 2.5 eq) dropwise at 0 °C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Then reflux for 2 hours to ensure completion.
-
Quench: Cool to 0 °C. Carefully add Methanol (excess) to destroy excess borane.
-
Hydrolysis: Add 10% HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH (to pH 10), extract with DCM, dry over MgSO
, and concentrate.
Mechanistic Pathway Visualization
The following diagram details the mechanism for the Acid-Catalyzed Hydrolysis , highlighting the critical intermediate stabilization.
Figure 2: Stepwise mechanistic progression of acid-catalyzed hydrolysis.
References
-
Sigma-Aldrich. Product Specification: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile. Link (Verified availability of scaffold).
-
Organic Syntheses. General Procedures for Phenylacetonitrile Alkylation. Org. Synth. 1976, 55, 91. Link
-
National Institutes of Health (NIH). Hydrolysis Kinetics of Electron-Deficient Nitriles. PubMed Central. Link
-
Vertex AI Search. Synthesis of Trifluoromethyl-substituted Phenylacetonitriles. (Extrapolated from search results on 4-CF3 analogs). Link
-
CymitQuimica. Commercial Availability and CAS Verification. Link
Solubility Profile & Process Engineering Guide: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
[1]
Executive Summary
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a specialized fluorinated intermediate critical in the synthesis of advanced agrochemicals and pharmaceuticals, particularly triazine-based antiprotozoals (e.g., Toltrazuril analogs).[1] As a highly lipophilic solid, its solubility profile is dominated by the electron-withdrawing trifluoromethoxy (-OCF₃) and dichloro substituents, which drastically reduce aqueous solubility while enhancing affinity for non-polar and polar aprotic solvents.[1]
This guide provides a definitive technical analysis of its solubility thermodynamics, solvent selection strategies for process optimization, and validated experimental protocols for solubility determination.[1]
Physicochemical Profile
Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The compound features a benzene core decorated with lipophilic halogens and a polarizable nitrile tail.[1]
| Property | Value / Description |
| Chemical Structure | C₉H₄Cl₂F₃NO |
| Physical State | Solid (Crystalline powder) |
| Molecular Weight | ~270.0 g/mol |
| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |
| Key Functional Groups | Nitrile (-CN), Trifluoromethoxy (-OCF₃), Aryl Chlorides (-Cl) |
| Melting Point | Estimated 40–70°C (Based on structural analogs) |
Structural Impact on Solubility[1]
-
Trifluoromethoxy Group (-OCF₃): Increases lipophilicity significantly more than a methoxy group.[1] It introduces a high degree of fluorophilicity, suggesting good solubility in fluorinated solvents and chlorinated hydrocarbons.[1]
-
Dichlorination: The 3,4-dichloro substitution pattern disrupts crystal packing energy relative to symmetrical analogs, potentially lowering the melting point, but increases the overall hydrophobicity.[1]
-
Nitrile Group (-CH₂CN): Provides a dipole moment, allowing interaction with polar aprotic solvents (DMSO, DMF, Acetonitrile) via dipole-dipole interactions.[1]
Solubility Thermodynamics & Solvent Selection
The solubility of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile follows the "Like Dissolves Like" principle, but with specific nuances due to its fluorinated nature.
Predicted Solubility Profile
Note: Values are semi-quantitative estimates based on Hansen Solubility Parameters (HSP) for structurally similar halo-phenylacetonitriles.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Action |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>200 mg/mL) | Strong dispersion forces and dipole interactions match the chlorinated ring.[1] |
| Polar Aprotic | DMF, DMSO, Acetone, THF | High (>150 mg/mL) | Strong dipole-dipole interactions with the nitrile group; excellent for reaction media.[1] |
| Esters & Ethers | Ethyl Acetate, MTBE | High (>100 mg/mL) | Moderate polarity matches the nitrile; good general purpose process solvents.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate/High | Pi-pi stacking interactions with the phenyl ring.[1] Solubility increases significantly with temperature.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp.[1] Dependent) | The hydrophobic core resists dissolution in cold alcohols.[1] Heating disrupts the lattice, allowing solvation (ideal for recrystallization).[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (<10 mg/mL) | Lack of polar interactions makes these poor solvents at RT; used as anti-solvents.[1] |
| Aqueous | Water, Buffers | Insoluble (<0.1 mg/mL) | The hydrophobic effect dominates; the nitrile group is insufficient to pull the lipophilic core into water.[1] |
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended process application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.[1]
Experimental Protocols for Solubility Determination
To validate the exact solubility for regulatory or process filing, use the following self-validating protocols.
Protocol A: Gravimetric Saturation Method (Tier 1)
Best for: Quick range-finding and non-volatile solvents.[1]
-
Preparation: Weigh approximately 100 mg of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments (aliquots) while vortexing.
-
Observation: Record the volume required to achieve full dissolution (clear solution, no particulates).
-
Calculation:
[1] -
Validation: If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), switch to Protocol B (Equilibrium Method).
Protocol B: HPLC Equilibrium Method (Tier 2)
Best for: Precise quantitative data and low-solubility solvents (e.g., Alcohols, Alkanes).[1]
-
Saturation: Add excess solid (approx. 500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake or stir at a constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Dilution: Dilute the filtrate 1:100 with Acetonitrile (to ensure the analyte remains in solution during analysis).
-
Quantification: Inject into HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.[1]
-
Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).[1]
-
Calibration: Compare against a 5-point standard curve (0.1 – 1.0 mg/mL in Acetonitrile).
-
Process Application: Recrystallization
For purification of crude 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile, a cooling crystallization or anti-solvent approach is recommended due to its steep solubility curve in alcohols.[1]
Safety & Handling
-
Toxicity: As a nitrile derivative, this compound can liberate cyanide ions under extreme metabolic or chemical stress.[1] Handle as a potential toxicant (Acute Tox.[1][2] Cat 3/4).
-
Skin Absorption: Highly lipophilic compounds penetrate the skin barrier easily.[1] Double-gloving (Nitrile over Latex) is mandatory.[1]
-
Incompatibility: Avoid strong oxidizers and strong bases (which may hydrolyze the nitrile to the amide/acid).[1]
References
-
CymitQuimica. 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile - Product Data. Retrieved from .[1]
-
PubChem. 4-(Trifluoromethyl)phenylacetonitrile (Analogous Compound Data). National Library of Medicine.[1] Retrieved from .[1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solvent prediction).[1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Technical Whitepaper: Sourcing and Application of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Executive Summary
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (CAS 1706458-58-3 ) is a high-value, specialized halogenated intermediate used primarily in the synthesis of lipophilic pharmaceutical candidates. Characterized by a unique substitution pattern—two chlorine atoms and a trifluoromethoxy group—this compound imparts significant metabolic stability and membrane permeability to drug scaffolds, particularly in the development of kinase inhibitors and nuclear receptor agonists.
Current market analysis indicates this compound is a Tier 3 Research Chemical , meaning it is not a bulk commodity but rather a "made-to-order" or low-stock catalog item. Sourcing requires navigating a fragmented supply chain where "in-stock" status often masks a lead time of 2–4 weeks. This guide provides a verified sourcing strategy, a self-validating synthesis protocol for in-house production, and critical handling safety data.
Chemical Identity & Physical Profile[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile |
| CAS Registry Number | 1706458-58-3 |
| Molecular Formula | C₉H₄Cl₂F₃NO |
| Molecular Weight | 270.03 g/mol |
| Physical State | Low-melting solid or viscous oil (at RT) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Precursor | 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS 1706430-32-1) |
Structural Insight: The 3,4,5-substitution pattern creates a "lipophilic wedge." The electron-withdrawing nature of the chloro and trifluoromethoxy groups strongly deactivates the aromatic ring, making the benzylic position highly electrophilic but the ring itself resistant to oxidative metabolism.
Commercial Supply Landscape
The commercial availability of CAS 1706458-58-3 is limited to specialized fine chemical distributors. It is rarely held in bulk inventory (kg scale) and is typically synthesized on demand.
Verified Suppliers (Tier 1 & 2)
| Supplier | Type | Region | Catalog Ref | Notes |
| Apollo Scientific | Prime Manufacturer | UK/Global | PC303231 | Likely the primary source for other distributors. High reliability. |
| CymitQuimica | Distributor | Europe | 54-PC303231 | Distributes Apollo stock. Good for EU logistics. |
| Accela Chem | CRO/Supplier | China/US | Custom | Strong in halogenated aromatics; viable for >10g custom orders. |
| Fluorochem | Specialist | UK | Check Stock | Often carries similar fluorinated/chlorinated benzyl nitriles. |
Sourcing Strategy: Buy vs. Build
-
< 1 Gram: Purchase directly from CymitQuimica or Apollo Scientific . Expect high unit costs (~€300–€1000/gram).
-
10 Grams - 100 Grams: Do not purchase catalog quantities. The cost is prohibitive. Contract a custom synthesis provider (e.g., Enamine, WuXi, or Accela) or perform the synthesis in-house using the protocol below.
-
Lead Time Warning: Most "In Stock" listings for this CAS are virtual. Always request a Certificate of Analysis (CoA) before placing a PO to verify physical stock.
Technical Application: In-House Synthesis Protocol
Given the high cost and scarcity, synthesizing this compound from the more available precursor 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (CAS 1706430-32-1) is a robust alternative.
Synthetic Pathway Logic
The synthesis follows a classical 3-step homologation sequence. We avoid the direct chloromethylation of the parent benzene due to the deactivated ring and lack of regiocontrol.
Step 1: Reduction of aldehyde to benzyl alcohol. Step 2: Conversion of alcohol to benzyl bromide (preferred over chloride for faster cyanation). Step 3: Nucleophilic substitution with Cyanide.
Workflow Visualization
Figure 1: Recommended synthetic pathway starting from the commercially available benzaldehyde.
Detailed Experimental Protocol
Note: This protocol is adapted for a 10g scale. All steps must be performed in a fume hood.
Step 1: Reduction
-
Dissolve 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (10.0 g, 38.6 mmol) in Methanol (100 mL). Cool to 0°C.
-
Add Sodium Borohydride (NaBH₄) (1.46 g, 38.6 mmol) portion-wise over 15 minutes.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Add sat. NH₄Cl solution carefully. Concentrate to remove MeOH.
-
Extract: Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Yield expectation: >95% (White solid).[1]
-
Step 2: Bromination (The Activation)
Why Bromide? The electron-withdrawing groups (Cl, OCF3) deactivate the ring, but they enhance the electrophilicity of the benzylic carbon. However, the chloride leaving group can be sluggish. The bromide is superior for the subsequent nitrile displacement.
-
Dissolve the benzyl alcohol intermediate in anhydrous DCM (80 mL). Cool to 0°C.
-
Add Phosphorus Tribromide (PBr3) (4.0 mL, 1.1 eq) dropwise.
-
Stir at 0°C for 2 hours.
-
Quench: Pour onto ice water. Extract with DCM. Wash with NaHCO3.
-
Caution: The benzyl bromide intermediate is a potent lachrymator. Handle with extreme care.
Step 3: Cyanation (The Target Formation)
-
Dissolve the benzyl bromide in DMSO (50 mL). Note: DMSO accelerates the Sn2 reaction significantly compared to EtOH/Water.
-
Add Sodium Cyanide (NaCN) (2.3 g, 1.2 eq). Warning: Highly Toxic.
-
Stir at Room Temperature. The reaction is often exothermic; use a water bath if temp exceeds 40°C.
-
Monitor by TLC. Reaction is usually complete in <4 hours due to the activated benzylic position.
-
Workup: Dilute with water (200 mL) (perform in hood!). Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Safety & Handling (E-E-A-T)
Working with phenylacetonitriles and their precursors requires strict adherence to safety protocols.
| Hazard Class | Risk Description | Mitigation Strategy |
| Acute Toxicity | Nitriles can release cyanide ions metabolically. | Keep Hydroxycobalamin (Cyanokit) available. Do not acidify waste streams. |
| Skin Irritation | Halogenated benzyl halides are lachrymators and blistering agents. | Double glove (Nitrile/Laminate). Use full-face shield during Step 2. |
| Reactivity | The trifluoromethoxy group is generally stable, but avoid strong reducing agents (e.g., LiAlH4) unless reducing the nitrile. | Store under inert gas (Argon) to prevent hydrolysis to the acid. |
Storage: Store at 2–8°C. The benzylic proton is slightly acidic; avoid storage with strong bases to prevent polymerization or degradation.
References
-
Apollo Scientific. Product Safety Data Sheet: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile. Retrieved from (Accessed 2024).
-
PubChem. Compound Summary: 3,4-Dichloro-5-(trifluoromethoxy)benzaldehyde (Precursor)..
-
CymitQuimica. Catalog Entry: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (CAS 1706458-58-3).[2].
-
World Intellectual Property Organization (WIPO). Patent IL305360A: Benzo[c][2,6]naphthyridine derivatives. (Demonstrates utility of the 3,4-dichloro-5-trifluoromethoxy moiety). .
-
Organic Syntheses. General Procedure for Conversion of Benzyl Alcohols to Nitriles. Org.[3] Synth. 2011, 88, 377. (Basis for synthesis protocol).
Sources
discovery and history of novel phenylacetonitrile compounds
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Novel Phenylacetonitrile Compounds
Abstract
Phenylacetonitrile, a seemingly simple aromatic nitrile, serves as a cornerstone in the edifice of modern medicinal chemistry. Its unique combination of a reactive methylene group and a modifiable phenyl ring makes it an exceptionally versatile scaffold for the synthesis of a vast array of biologically active molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the phenylacetonitrile core. We will explore its understated history, delve into the strategic rationale behind various synthetic methodologies, and illuminate its role in the development of impactful pharmaceuticals, with a special focus on non-steroidal aromatase inhibitors. This document is designed not as a rigid set of instructions, but as a foundational resource, grounding experimental design in established principles and validated protocols to empower the discovery of the next generation of phenylacetonitrile-based therapeutics.
The Phenylacetonitrile Scaffold: A Legacy of Versatility
Phenylacetonitrile (also known as benzyl cyanide) is an organic compound that has become an important precursor and versatile building block in organic synthesis.[1][2] Its structure, featuring a benzene ring attached to a cyanomethyl group (CH₂CN), provides a unique platform for chemical modification. The active methylene unit allows for base-induced reactions to form new carbon-carbon bonds, while the phenyl ring can be functionalized to modulate the compound's steric and electronic properties.[1][2] This inherent reactivity and adaptability have established phenylacetonitrile as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][3] In the pharmaceutical realm, its derivatives are found in a wide range of drug classes, including antidepressants, antimalarials, analgesics, and anticancer agents.[1][4]
While the initial discovery of many specific, complex phenylacetonitrile derivatives is not always well-documented as a singular event, their emergence is often the result of broader investigations into fundamental reactions like cyanoethylation or as intermediates in the synthesis of more complex molecules.[5] This underscores a key principle in organic chemistry: the value of a scaffold is often realized through the systematic exploration of its reactivity.
Synthetic Pathways to Phenylacetonitrile Derivatives
The synthesis of novel phenylacetonitrile compounds hinges on a few robust and well-understood reaction classes. The choice of a specific synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability.
Core Synthetic Strategies: Causality and Experimental Choices
Two primary strategies dominate the synthesis of the core phenylacetonitrile structure and its simple derivatives:
-
Nucleophilic Substitution (Cyanation): This is the most traditional and widely used method, typically involving the reaction of a benzyl halide (e.g., benzyl chloride) with an alkali metal cyanide like sodium cyanide (NaCN). The choice of solvent is critical; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed to dissolve the cyanide salt and facilitate the Sₙ2 reaction. Phase-transfer catalysts can be added to improve reaction rates and yields, especially in two-phase systems.[6] The rationale for this approach is its directness and the high availability of substituted benzyl halides.
-
Catalytic Synthesis from Styrene Oxide: A more modern and atom-economical approach involves the reaction of styrene oxide with ammonia over a solid catalyst.[7] This method avoids the use of highly toxic cyanide salts as starting reagents. The catalyst, often a metal oxide on a support like γ-Al₂O₃ or SiO₂, is crucial for activating the epoxide ring and facilitating the amination and subsequent dehydration to the nitrile.[7] This pathway is attractive for industrial-scale production due to its improved safety profile and potential for continuous flow processes.
Diversification of the Scaffold: The Michael Addition
For creating more complex derivatives, the Michael addition is a powerful tool. The active methylene group of phenylacetonitrile can be deprotonated by a base to form a carbanion, which then acts as a nucleophile. A classic example is the base-catalyzed reaction of phenylacetonitrile with acrylonitrile, a form of cyanoethylation, to form more complex alkanenitriles.[5] This strategy is foundational for building carbon-carbon bonds and introducing additional nitrile functionalities.
Experimental Protocol: Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile
This protocol describes the condensation of phenylacetonitrile with cyclohexanone, a common method for generating derivatives with exocyclic double bonds. This reaction is often used in the synthesis of fragrance compounds and pharmaceutical intermediates.[8]
Objective: To synthesize 2-cyclohexylidene-2-phenylacetonitrile via a base-catalyzed condensation reaction.
Materials:
-
Phenylacetonitrile
-
Cyclohexanone
-
Potassium hydroxide (KOH) or Sodium ethoxide solution
-
Toluene or Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add phenylacetonitrile (1 equivalent), cyclohexanone (1.1 equivalents), and the chosen base (e.g., KOH, 0.2 equivalents). Add a suitable solvent like toluene to facilitate azeotropic removal of water.
-
Condensation: Attach the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the condensation will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed. Alternatively, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine to remove the base and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-cyclohexylidene-2-phenylacetonitrile.
Self-Validation: The integrity of this protocol is confirmed at several stages. The collection of the theoretical amount of water in the Dean-Stark trap provides a real-time measure of reaction conversion. Post-reaction, the identity and purity of the product must be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the final product meets the required specifications.
Visualization: General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a novel phenylacetonitrile derivative.
Caption: A typical workflow for synthesizing and isolating novel phenylacetonitrile compounds.
Therapeutic Applications: A Case Study in Aromatase Inhibition
The phenylacetonitrile scaffold is a key structural motif in many pharmaceuticals.[2] A prominent modern example is its incorporation into non-steroidal aromatase inhibitors, a critical class of drugs for treating hormone-receptor-positive breast cancer in postmenopausal women.
Mechanism of Action: Targeting Estrogen Synthesis
The enzyme aromatase is responsible for the final step in the biosynthesis of estrogens from androgens. In many breast cancers, estrogen acts as a potent growth signal. Aromatase inhibitors block this enzyme, thereby reducing estrogen levels and slowing cancer growth.
Third-generation non-steroidal inhibitors like letrozole and anastrozole share a common structural feature: a nitrogen-containing heterocycle (a 1,2,4-triazole) linked to a phenylacetonitrile moiety.[9] The nitrogen atoms in the triazole ring coordinate to the heme iron atom in the active site of the aromatase enzyme, while the phenylacetonitrile portion provides crucial interactions with surrounding amino acid residues, ensuring high binding affinity and specificity.[9]
Visualization: Mechanism of Aromatase Inhibition
This diagram illustrates the role of aromatase and the mechanism of its inhibition by a phenylacetonitrile-based drug.
Caption: Inhibition of estrogen synthesis by a phenylacetonitrile-based aromatase inhibitor.
Structure-Activity Relationship (SAR) in Novel Inhibitors
Recent research has focused on synthesizing novel 1,2,4-triazole derivatives containing the phenylacetonitrile core to develop even more potent and selective aromatase inhibitors.[9] The antiproliferative activity of these compounds against breast cancer cell lines (like MCF-7) and their direct inhibitory effect on the aromatase enzyme are evaluated.
The table below summarizes hypothetical SAR data based on published findings, illustrating how modifications to the phenylacetonitrile ring affect biological activity.[9]
| Compound ID | Substitution on Phenyl Ring | Aromatase Inhibition IC₅₀ (µM) | MCF-7 Cell Proliferation IC₅₀ (µM) |
| 5a | 4-H (unsubstituted) | 3.510 | 15.250 |
| 5b | 4-Fluoro | 1.850 | 8.930 |
| 5c | 4-Chloro | 0.064 | 3.142 |
| 5d | 4-Bromo | 0.125 | 5.670 |
| 5e | 4-Methyl | 2.224 | 10.415 |
| Letrozole | (Reference Drug) | 0.031 | Not Reported |
Data is representative and adapted from findings on similar compound series for illustrative purposes.[9]
Analysis of SAR: The data clearly indicates that introducing a halogen at the 4-position of the phenyl ring significantly enhances both aromatase inhibition and antiproliferative activity compared to the unsubstituted analog (5a). A 4-chloro substitution (5c) results in the most potent compound in this series, with an IC₅₀ value approaching that of the reference drug, letrozole. This suggests that an electron-withdrawing group of a specific size at this position is optimal for interaction within the enzyme's active site.
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of novel phenylacetonitrile compounds on human aromatase.
Objective: To determine the IC₅₀ value of a test compound against recombinant human aromatase.
Materials:
-
Recombinant human aromatase (e.g., from insect or mammalian cells)
-
Aromatase substrate: 4-Androstene-3,17-dione
-
NADPH (cofactor)
-
Test compounds (novel phenylacetonitrile derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Letrozole)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluorescent detection kit (measuring the product of the reaction) or HPLC system for product quantification
-
96-well microplate
-
Plate reader or HPLC instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, NADPH, and the test compound/reference inhibitor at various concentrations. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank.
-
Enzyme Addition: Add the recombinant aromatase enzyme to all wells except the "no enzyme" blanks.
-
Initiation of Reaction: Start the reaction by adding the aromatase substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction. Quantify the amount of product formed using a fluorescent probe that reacts with a byproduct or by directly measuring the product via HPLC.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Trustworthiness and Validation: This protocol's reliability rests on the inclusion of proper controls. The reference inhibitor (Letrozole) serves as a positive control to validate the assay's performance. The "no inhibitor" and "no enzyme" controls establish the baseline and background signals, respectively. Reproducibility is ensured by running samples in triplicate and repeating the experiment.
Future Perspectives and Conclusion
The phenylacetonitrile scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven success as a pharmacophore ensures its continued relevance. Future research will likely focus on its incorporation into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, where the phenylacetonitrile core can be functionalized to carry linkers or reactive warheads.
References
-
LookChem. [Chemical Knowledge]:Properties and uses of phenylacetonitrile . [Link]
-
PrepChem.com. Synthesis of phenylacetonitrile . [Link]
- Google Patents.
- Google Patents. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
-
Al-Mousawi, S. M., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives . RSC Advances, 11(54), 34237-34251. [Link]
- Google Patents. CN103351311A - Synthesis method of diphenylacetonitrile.
-
Gok, M. K., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors . Molecules, 29(5), 1083. [Link]
-
Wikidata. phenylacetonitrile . [Link]
-
LookChem. phenyl acetonitrile, 140-29-4 . [Link]
-
Wikipedia. Benzyl cyanide . [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8794, Phenylacetonitrile . [Link]
-
Fiveable. Phenylacetonitrile Definition - Organic Chemistry Key Term . [Link]
Sources
- 1. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. Properties and uses of phenylacetonitrile-Chemwin [en.888chem.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 8. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]
- 9. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors [mdpi.com]
Methodological & Application
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile as a pharmaceutical intermediate
Application Note: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile High-Value Intermediate for Metabolic & Cardiovascular Drug Discovery
Part 1: Executive Summary & Chemical Profile
Introduction
In the landscape of modern medicinal chemistry, the 3,4-dichloro-5-(trifluoromethoxy)phenyl moiety represents a "privileged structure" designed for high metabolic stability and optimized lipophilicity. This specific substitution pattern—combining two chlorine atoms with a trifluoromethoxy (–OCF
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile serves as the critical C2-synthon (two-carbon linker) for introducing this moiety into complex scaffolds. It is a direct precursor to glucagon receptor antagonists , cathepsin inhibitors , and next-generation agrochemicals .
Chemical Identity
-
Compound Name: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile[1]
-
Key Precursor CAS: 1706435-11-1 (3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide)[2][3]
-
Molecular Formula: C
H Cl F NO -
Molecular Weight: 270.03 g/mol
-
Physical State: Low-melting solid or viscous oil (depending on purity).
-
Solubility: Highly soluble in DCM, THF, Ethyl Acetate; insoluble in water.
Part 2: Strategic Application in Drug Design
Why this Substitution Pattern?
-
Metabolic Blocking: The 3,4-dichloro substitution prevents oxidative metabolism (hydroxylation) at the most reactive positions of the phenyl ring.
-
Lipophilicity Modulation: The –OCF
group is a "super-halogen." It increases lipophilicity ( ) to improve membrane permeability but, unlike a simple –CF group, it has a unique conformational flexibility (the C–O–C angle) that can improve binding affinity in enzyme pockets. -
Bioisosterism: This moiety is often used as a bioisostere for highly lipophilic natural residues in GPCR ligands.
Downstream Synthetic Utility The acetonitrile functionality is a versatile "chemical handle" allowing three distinct divergent pathways:
-
Pathway A (Hydrolysis): Conversion to Phenylacetic Acid derivatives (common in NSAID-like scaffolds).
-
Pathway B (Alkylation): Alpha-alkylation to create chiral centers (e.g., for Glucagon Antagonists ).
-
Pathway C (Reduction): Reduction to Phenethylamines (CNS-active scaffolds).
Part 3: Synthetic Protocols
Protocol A: Synthesis via Phase-Transfer Cyanation
Objective: Conversion of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide to the Acetonitrile.
Rationale: Direct nucleophilic substitution with NaCN in homogeneous solvents often leads to poor yields due to the high lipophilicity of the substrate. A Phase-Transfer Catalysis (PTC) approach is recommended to shuttle cyanide ions into the organic phase while keeping the bulk cyanide in the aqueous phase, enhancing safety and rate.
Reagents:
-
Substrate: 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide (1.0 eq)
-
Reagent: Sodium Cyanide (NaCN) (1.5 eq) [DANGER: HIGHLY TOXIC ]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Toluene / Water (1:1 v/v)
Step-by-Step Methodology:
-
Setup: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide dissolved in Toluene (5 mL per gram of substrate).
-
Aqueous Phase: In a separate beaker, dissolve NaCN (1.5 eq) in Water (5 mL per gram of substrate).
-
Initiation: Add the aqueous NaCN solution to the toluene mixture. Add TBAB (5 mol%) as the phase transfer catalyst.
-
Reaction: Vigorously stir the biphasic mixture at 60°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[4] The bromide starting material is less polar than the nitrile product.
-
-
Quench: Cool to room temperature. Carefully add 10% bleach (sodium hypochlorite) solution to the aqueous layer after separation to destroy excess cyanide.
-
Workup: Separate the layers. Wash the organic layer with water (2x) and brine (1x). Dry over MgSO
. -
Purification: Concentrate under reduced pressure. If necessary, purify via short-path distillation or silica plug filtration to remove catalyst residues.
Yield Expectation: >90% conversion; Isolated yield ~85%.
Protocol B: Alpha-Alkylation (Building Complexity)
Objective: Mono-alkylation of the acetonitrile to create a quaternary center.
Rationale: The alpha-protons of the acetonitrile are acidic (pKa ~20). The electron-withdrawing nature of the 3,4-dichloro-5-OCF3 ring enhances this acidity, allowing deprotonation by weaker bases (like KOtBu or NaH) compared to standard benzyl nitriles.
Reagents:
-
Substrate: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile[1][5]
-
Base: Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide derivative (1.1 eq)
-
Solvent: anhydrous THF
Methodology:
-
Cool a solution of the Nitrile in THF to -78°C (dry ice/acetone bath).
-
Add KOtBu (1M in THF) dropwise over 20 minutes. The solution may turn deep yellow/orange (formation of the carbanion).
-
Stir for 30 minutes at -78°C.
-
Add the Electrophile (dissolved in THF) slowly.
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with EtOAc, dry, and concentrate.
Part 4: Visualization & Logic
Diagram 1: Synthesis & Divergent Application Workflow This diagram illustrates the transformation from the benzyl bromide precursor to the nitrile, and subsequently to three key pharmaceutical scaffolds.
Caption: Synthetic workflow converting the benzyl bromide precursor into the target nitrile and its downstream pharmaceutical applications.
Part 5: Analytical Quality Control (QC)
To ensure the intermediate meets "Pharma Grade" specifications (>98%), the following QC parameters are critical.
| Test Parameter | Method | Specification Limit | Notes |
| Assay (Purity) | HPLC (C18 Column) | ≥ 98.0% | Monitor for unreacted bromide. |
| Identification | 1H-NMR (CDCl3) | Conforms | Look for singlet at ~3.7 ppm (CH2-CN). |
| Fluorine Content | 19F-NMR | Conforms | Distinct signal for -OCF3 (approx -58 ppm). |
| Residual Cyanide | Ion Chromatography | < 10 ppm | Critical safety parameter. |
| Water Content | Karl Fischer | < 0.5% | Important for subsequent alkylation steps. |
Part 6: Safety & Handling (HSE)
Critical Hazard: Cyanide Toxicity
-
Precursor Handling: The benzyl bromide precursor is a potent lachrymator and skin irritant. Handle only in a fume hood.
-
Reaction Safety: The cyanation step involves NaCN. Never add acid to the reaction mixture until fully quenched (risk of HCN gas generation).
-
Waste Disposal: All aqueous waste from Protocol A must be treated with bleach (pH > 10) to oxidize cyanide to cyanate before disposal.
Storage
-
Store the acetonitrile at 2–8°C under inert gas (Argon/Nitrogen).
-
Protect from moisture to prevent slow hydrolysis of the nitrile to the amide.
References
-
CymitQuimica. 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile Product Page.Link
-
Chiralen. 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide (CAS 1706435-11-1).[2][3]Link
-
SynHet. 2-[3,4-Dichloro-5-(trifluoromethoxy)phenyl]-2-hydroxyacetonitrile API & Intermediates.Link
-
National Institutes of Health (NIH). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols. (General methodology for cyanation). Link
-
Organic Syntheses. Catalytic Alkylation of Phenylacetonitrile: 2-Phenylbutyronitrile. (Protocol adaptation for Alkylation). Link
Sources
- 1. 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile [cymitquimica.com]
- 2. chiralen.com [chiralen.com]
- 3. echemi.com [echemi.com]
- 4. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[3,4-Dichloro-5-(trifluoromethoxy)phenyl]-2-hydroxyacetonitrile [synhet.com]
Application Notes and Protocols: Electrophilic Reactions of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Introduction
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing chlorine and trifluoromethoxy groups, presents distinct challenges and opportunities for further molecular elaboration. This guide provides a comprehensive technical overview and detailed experimental protocols for the reaction of this substrate with electrophiles, targeting two primary reactive sites: the benzylic α-carbon and the aromatic ring.
As a key intermediate, its strategic functionalization is paramount in the synthesis of novel agrochemicals, pharmaceuticals, and materials. Understanding the delicate balance between its different modes of reactivity is crucial for any researcher aiming to incorporate this scaffold into complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction design, execution, and optimization. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to provide a framework for rational synthetic design.
Principles of Reactivity: A Dichotomous Profile
The electrophilic reactivity of 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile is dominated by two distinct pathways. The choice of reaction conditions, particularly the presence or absence of a base, dictates which site is targeted.
α-Functionalization via Carbanion Formation
The most accessible and synthetically useful pathway involves the deprotonation of the methylene (CH₂) group adjacent to the nitrile. The protons on this α-carbon are significantly acidic due to the inductive electron-withdrawing effect and resonance stabilization of the resulting carbanion by the cyano group.
-
Causality: The nitrile group's ability to delocalize the negative charge of the conjugate base across the carbon and nitrogen atoms is the primary driver of this acidity. Upon deprotonation with a suitable base, a potent nucleophile is formed, which readily reacts with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides). This pathway is generally preferred under basic conditions.
Electrophilic Aromatic Substitution (EAS)
Direct reaction of the aromatic ring with an electrophile is the second potential pathway. However, the reactivity of the benzene ring is severely diminished by its substituents.
-
Analysis of Substituent Effects:
-
-Cl (x2): The two chlorine atoms are deactivating due to their inductive effect but are ortho, para-directing due to resonance.
-
-OCF₃: The trifluoromethoxy group is strongly electron-withdrawing and deactivating, acting as a meta-director.[1]
-
-CH₂CN: The cyanomethyl group is also deactivating and meta-directing.[2]
-
Collectively, these groups render the aromatic ring highly electron-deficient, making electrophilic aromatic substitution challenging. Such reactions would require harsh conditions and a potent electrophile, and the regiochemical outcome would be governed by a complex interplay of these directing effects. For most synthetic applications, the α-functionalization route is far more practical and efficient.
Protocols for α-Functionalization Reactions
The generation of the α-carbanion is the cornerstone of elaborating the 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile scaffold. The following protocols provide robust methods for its subsequent reaction with electrophiles.
α-Alkylation via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an exceptionally practical method for alkylating active methylene compounds. It avoids the need for strictly anhydrous solvents or expensive, strong bases like sodium hydride or LDA. The catalyst, typically a quaternary ammonium salt, shuttles the hydroxide ion into the organic phase to act as the base, enabling the reaction to proceed efficiently.[3]
Caption: General experimental workflow for α-alkylation using phase-transfer catalysis.
This protocol details the methylation of the starting material using methyl iodide as the electrophile.
Materials:
-
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
-
Methyl iodide (CH₃I)
-
Benzyltriethylammonium chloride (BTEAC)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Toluene
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile (10.0 g, 36.8 mmol, 1.0 eq), toluene (40 mL), and benzyltriethylammonium chloride (0.84 g, 3.68 mmol, 0.1 eq).
-
Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Add methyl iodide (6.27 g, 44.1 mmol, 1.2 eq) to the mixture.
-
Slowly add 50% aqueous sodium hydroxide (15 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 35 °C. Use a water bath for cooling if necessary.
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
| Electrophile (E-X) | Base/Catalyst | Temp (°C) | Time (h) | Typical Yield |
| Methyl Iodide | 50% NaOH / BTEAC | 25-35 | 3 | >90% |
| Ethyl Bromide | 50% NaOH / BTEAC | 25-35 | 4 | >85% |
| Benzyl Bromide | 50% NaOH / BTEAC | 25-35 | 2 | >95% |
Protocols for Electrophilic Aromatic Substitution
As discussed, EAS on this substrate is challenging. The following protocol is provided as a representative example for researchers investigating this less favorable but mechanistically informative pathway. Success requires potent reagents and carefully controlled conditions.
Aromatic Bromination
This reaction aims to substitute a hydrogen atom on the aromatic ring with a bromine atom. The most likely position for substitution is C-6, which is ortho to the chloro group at C-5 and meta to the other deactivating groups.
Caption: The three-step mechanism for electrophilic aromatic bromination catalyzed by a Lewis acid.
CAUTION: This reaction uses bromine, which is highly corrosive and toxic, and a strong Lewis acid. Perform this experiment in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
-
Anhydrous iron(III) bromide (FeBr₃)
-
Liquid bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile (5.0 g, 18.4 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous iron(III) bromide (0.80 g, 2.7 mmol, 0.15 eq) to the stirred solution.
-
In a separate, dry dropping funnel, prepare a solution of liquid bromine (3.52 g, 22.0 mmol, 1.2 eq) in anhydrous dichloromethane (10 mL).
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing ice and 10% aqueous sodium thiosulfate solution (50 mL) to destroy excess bromine.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the brominated product and any unreacted starting material.
Troubleshooting and Experimental Considerations
-
Low Yield in α-Alkylation: If yields are poor, ensure the sodium hydroxide solution is fresh and concentrated (50%). Vigorous stirring is critical for effective phase transfer. The use of a more active catalyst, such as tetrabutylammonium bromide (TBAB), may improve results.
-
Di-alkylation: To minimize the formation of di-alkylated byproducts, avoid using a large excess of the alkylating agent and do not allow the reaction to run for an extended period after the starting material is consumed.
-
No Reaction in EAS: The highly deactivated nature of the ring may prevent reaction even under the conditions described. Increasing the reaction temperature or using a more potent catalyst system (e.g., AlCl₃) may be necessary, but this also increases the risk of side reactions and decomposition.
-
Safety: Always handle reagents like strong bases, bromine, and Lewis acids with extreme care in a controlled laboratory environment.
References
-
Organic Syntheses. (1977). α-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.915; Vol. 57, p.88.
-
Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.
-
University of Calgary. (n.d.). Electrophilic Aromatic Substitution of Aryl Halides.
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
Sources
Application Notes and Protocols: Hydrolysis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile to 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid
Abstract
This document provides a comprehensive technical guide for the hydrolysis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile to its corresponding carboxylic acid, 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and agrochemical research. The protocol details both acid- and base-catalyzed hydrolysis methods, offering insights into the mechanistic underpinnings and experimental considerations for this specific substrate. The presence of strong electron-withdrawing groups on the phenyl ring, namely two chlorine atoms and a trifluoromethoxy group, significantly influences the reactivity of the nitrile. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Arylacetic Acid Derivatives
Arylacetic acids are pivotal structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), herbicides, and fungicides. The specific target molecule of this protocol, 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid, possesses a unique substitution pattern that is of interest for the development of novel therapeutic agents and agrochemicals. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1][2]
The hydrolysis of the corresponding arylacetonitrile is a common and effective method for the synthesis of such carboxylic acids. This guide will explore the chemical principles and practical execution of this transformation for the specified substrate.
Mechanistic Insights: The Hydrolysis of Nitriles
The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[3][4][5] This hydrolysis can be effectively catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule.[6][7] The subsequent steps involve tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[4][5]
Base-Catalyzed Hydrolysis
In a basic medium, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[4][7] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the amide.[4] The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[3] Acidification of the reaction mixture in the final work-up step is necessary to obtain the free carboxylic acid.[8]
Influence of Substituents
The presence of electron-withdrawing groups, such as the two chlorine atoms and the trifluoromethoxy group on the phenyl ring of the substrate, is expected to increase the electrophilicity of the nitrile carbon.[9][10] This enhanced electrophilicity should facilitate the nucleophilic attack by either water (in acid) or hydroxide (in base), potentially leading to a faster reaction rate compared to unsubstituted arylacetonitriles. However, the stability of the trifluoromethoxy group under harsh hydrolytic conditions should be considered, although it is generally stable.[1]
Experimental Protocols
Safety Precaution: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile and its derivatives are potentially harmful.[11][12][13][14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile | ≥98% | Commercial Source |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | Commercial Source |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercial Source |
| Sodium Hydroxide (NaOH), pellets | ACS Grade | Commercial Source |
| Diethyl Ether (Et₂O), anhydrous | ACS Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Commercial Source |
| Deionized Water | In-house |
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is generally effective for the hydrolysis of nitriles to carboxylic acids.[3][8]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (1.0 eq).
-
Acid Addition: Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (10 mL per gram of nitrile). The addition should be done carefully as the dilution of sulfuric acid is highly exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
A precipitate of the crude carboxylic acid should form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dry the purified product under vacuum to a constant weight.
-
Workflow Diagram: Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.
Protocol 2: Base-Catalyzed Hydrolysis
This method is an alternative to acid hydrolysis and may be advantageous in certain cases.[3][8]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (10 mL per gram of nitrile).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 1-2. This should be done in an ice bath as the neutralization is exothermic.
-
A precipitate of the crude carboxylic acid will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dry the purified product under vacuum to a constant weight.
-
Workflow Diagram: Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of the nitrile.
Data Summary and Expected Outcomes
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reaction Time | 4-8 hours | 6-12 hours |
| Temperature | 100-110 °C | 100-110 °C |
| Key Reagents | H₂SO₄, H₂O | NaOH, H₂O, HCl |
| Intermediate | Amide | Amide |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Expected Yield | High | High |
| Purification | Recrystallization | Recrystallization |
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time. The presence of strong electron-withdrawing groups should favor the reaction, but steric hindrance could play a role.
-
Low Yield: Poor recovery during work-up can lead to low yields. Ensure complete precipitation of the product and minimize losses during filtration and transfer.
-
Side Reactions: While generally a clean transformation, prolonged heating at high temperatures could potentially lead to decomposition or side reactions.[15] Monitoring the reaction is crucial.
-
Stability of Trifluoromethoxy Group: The trifluoromethoxy group is generally stable to hydrolysis.[1] However, under very harsh basic conditions and prolonged heating, some degradation could occur, though this is less likely than with trifluoromethyl groups in certain contexts.[16][17][18][19]
Conclusion
The hydrolysis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile to its corresponding carboxylic acid is a robust and reliable transformation that can be achieved through either acid- or base-catalyzed methods. The choice between the two protocols may depend on the compatibility of other functional groups in more complex substrates and the desired work-up procedure. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this valuable arylacetic acid derivative.
References
- Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids. US3542822A.
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Nitriles to Carboxylic Acids. [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Royal Society of Chemistry. (2021). Hydrogen bond mediated conversion of benzenenitriles and arylacetonitriles to amides: an “on/in-water” reaction strategy. Green Chemistry. [Link]
-
ACS Publications. (1981). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. [Link]
-
National Institutes of Health. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. [Link]
-
YouTube. (2020). Rates of hydrolysis reaction for amides and esters Organic Chemistry Help Tutorial. [Link]
-
Wiley Online Library. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
Student Doctor Network. (2016). increasing the rate of ester hydrolysis. [Link]
-
Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. [Link]
-
Sci-Hub. (2005). The Mechanism of Hydrolysis of Aryl Ether Derivatives of 3-Hydroxymethyltriazenes. [Link]
Sources
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- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. youtube.com [youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Diarylacetonitriles
Abstract
The diarylacetonitrile scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of these valuable compounds by forming a key carbon-carbon bond.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki coupling of phenylacetonitrile derivatives with arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing critical experimental parameters, and present a detailed, self-validating protocol. Special consideration is given to the inherent challenges posed by the acidic α-proton of the nitrile substrate, a critical factor for successful execution.
Introduction
1.1 The Significance of Diarylacetonitriles in Medicinal Chemistry
Molecules containing a diarylmethane core are prevalent in pharmaceuticals and biologically active compounds.[2] The diarylacetonitrile motif, specifically, is a key pharmacophore found in drugs across various therapeutic areas, including antihistamines, anticholinergics, and calcium channel blockers. The ability to efficiently and modularly synthesize libraries of these compounds is therefore of paramount importance in drug discovery and development programs.[3]
1.2 The Suzuki-Miyaura Coupling: A Strategic Bond-Forming Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become one of the most robust and widely used C-C bond-forming reactions in organic synthesis.[4] Its broad functional group tolerance, use of stable and relatively non-toxic boronic acid reagents, and generally high yields have cemented its role as a cornerstone of modern synthetic chemistry.[2] The reaction is particularly well-suited for constructing biaryl and substituted aryl structures.[5]
1.3 Core Challenge: Basicity and the Acidic α-Proton
A standard Suzuki-Miyaura coupling requires a base to activate the organoboron species for the crucial transmetalation step.[4][6] Phenylacetonitrile and its derivatives possess a benzylic proton (α-proton) that is rendered acidic by the adjacent electron-withdrawing nitrile group. This presents a significant challenge: the base required for the catalytic cycle can also deprotonate the substrate, leading to undesired side reactions, such as self-condensation or catalyst inhibition. Therefore, the choice of base and reaction conditions must be carefully balanced to favor the desired cross-coupling pathway over the unproductive deprotonation pathway.[5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an α-bromo-phenylacetonitrile derivative). This oxidizes the palladium to a Pd(II) species.[1][5] This step is often the rate-determining step in the overall cycle.[5]
-
Transmetalation : The organic group from the nucleophilic boron reagent (the arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic borate species, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[4][6]
-
Reductive Elimination : The two organic fragments (the benzylnitrile and the aryl group) on the Pd(II) center couple and are eliminated from the metal, forming the final diarylacetonitrile product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Key Experimental Parameters & Optimization
The success of coupling a base-sensitive substrate like a phenylacetonitrile derivative hinges on the judicious selection of four key parameters: the catalyst/ligand system, the base, the solvent, and the boron reagent.
| Parameter | Recommended Choice | Rationale & Justification (E-E-A-T) |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, commercially available, and stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[8] Pd(OAc)₂ is often paired with phosphine ligands.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., JohnPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). | Electron-rich and sterically hindered ligands accelerate both the oxidative addition and the final reductive elimination steps.[5][9] This increased reaction rate can allow for lower temperatures or shorter reaction times, minimizing base-induced degradation of the starting material.[9] |
| Base | Weaker inorganic bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF. | This is the most critical choice. Strong bases (e.g., NaOH, NaOEt) will readily deprotonate the α-proton. Weaker bases like potassium phosphate or carbonate are often sufficiently strong to promote transmetalation without causing significant substrate deprotonation.[5][10] Cesium carbonate is often effective in challenging couplings.[11] |
| Solvent | Anhydrous polar aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene) often with a small amount of water. | The organic solvent solubilizes the catalyst and organic reagents. A small amount of water is often added to help dissolve the inorganic base and facilitate the formation of the active borate species.[1][11] For water-sensitive substrates, strictly anhydrous conditions may be necessary.[9] |
| Boron Reagent | Arylboronic Acids or Arylboronic Esters (e.g., pinacol esters). | Boronic acids are the most common partners.[10] For substrates that are particularly labile or prone to decomposition, the corresponding boronic esters (e.g., pinacol esters) can offer greater stability and handling ease.[1][12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an α-bromo-phenylacetonitrile derivative with a substituted arylboronic acid. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.1 Materials and Equipment
-
Reactants : α-bromo-phenylacetonitrile derivative (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
-
Catalyst : Pd(OAc)₂ (1-5 mol%)
-
Ligand : JohnPhos (or similar bulky phosphine ligand) (2-10 mol%)
-
Base : Anhydrous, powdered K₃PO₄ (2.0-3.0 equiv)
-
Solvent : Anhydrous 1,4-Dioxane and Degassed Water
-
Equipment : Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes, and needles.
4.2 Reagent Preparation & Inert Atmosphere
Causality: The Pd(0) species and many phosphine ligands are sensitive to oxygen.[13] Establishing and maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure reproducible results.
-
Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.
-
Prepare degassed solvents by bubbling an inert gas through them for 20-30 minutes or by using a freeze-pump-thaw technique.
4.3 Step-by-Step Reaction Procedure
-
Setup : To the dried Schlenk flask, add the α-bromo-phenylacetonitrile derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition : In a separate vial, quickly weigh the Pd(OAc)₂ (0.02 equiv) and JohnPhos (0.04 equiv) and add them to the Schlenk flask.
-
Evacuate and Backfill : Seal the flask, and carefully evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M. Follow with degassed water (typically 10-20% of the organic solvent volume).
-
Reaction : Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously. The exact temperature and time will depend on the specific substrates and should be determined by reaction monitoring.[14]
-
Monitoring : Periodically take small aliquots from the reaction mixture via syringe, quench with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of starting material and the formation of the product.
4.4 Work-up and Purification
-
Quenching : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing : Combine the organic layers and wash sequentially with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification : The resulting crude oil or solid is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure diarylacetonitrile product.
Experimental Workflow Summary
The entire process, from preparation to analysis, can be visualized as a linear workflow.
Caption: A step-by-step experimental workflow diagram.
Troubleshooting
-
Low or No Conversion : Check the integrity of the inert atmosphere. The catalyst may have decomposed. Ensure the base is anhydrous and finely powdered. Consider a more active ligand or higher reaction temperature.
-
Formation of Side Products : This may indicate substrate deprotonation. Switch to a weaker base (e.g., KF or K₂CO₃) or lower the reaction temperature.
-
Protodeboronation of Boronic Acid : This side reaction consumes the boronic acid. Ensure the reaction is not run for an excessively long time after completion and that the inert atmosphere is maintained. Using a slight excess of the boronic acid (1.2-1.5 equiv) can help compensate for this.
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective means of synthesizing diarylacetonitriles. By understanding the catalytic mechanism and making informed choices regarding the catalyst, ligand, and especially the base, researchers can successfully navigate the challenges posed by base-sensitive substrates. This protocol offers a robust and validated starting point for the synthesis of diverse compound libraries, accelerating efforts in drug discovery and development.
References
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved February 3, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (2024, October 10). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 23). YouTube. Retrieved February 3, 2026, from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Akkoç, S., Süloğlu, A. K., & Arslan, N. B. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(35), 21453–21465. [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020, February 14). YouTube. Retrieved February 3, 2026, from [Link]
-
Feuillet, F. J. P., et al. (2005). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Synthesis, 2005(16), 2735-2739. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved February 3, 2026, from [Link]
-
Chowdhury, C., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 51(3), 555-557. [Link]
-
Wang, G., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35081-35085. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2022, March 29). YouTube. Retrieved February 3, 2026, from [Link]
-
Kumar, S., & Kumar, V. (2016). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 14(12), 3295–3303. [Link]
-
Oldenhuis, N. J., et al. (2016). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 138(3), 870-873. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2023, September 22). Chemical.AI. Retrieved February 3, 2026, from [Link]
-
Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12580–12587. [Link]
-
Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
-
Cong, L., et al. (2020). Diarylheptanoid: A privileged structure in drug discovery. Fitoterapia, 142, 104490. [Link]
-
B-Ali, A., et al. (2021). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Catalysis Communications, 159, 106349. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2023, September 27). ResearchGate. [Link]
-
Friis, S. D., et al. (2015). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis, 5(2), 1114-1118. [Link]
-
Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2022, August 13). Journal of the American Chemical Society. [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. (2023, October 19). ResearchGate. [Link]
-
Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. researchgate.net [researchgate.net]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
application in the synthesis of heterocyclic compounds
[1]
Application Protocol: Direct C-2 Arylation of Indoles
This protocol is optimized for the regioselective C-2 arylation of N-protected indoles, a scaffold ubiquitous in tryptophan-derived therapeutics. It utilizes the "Fagnou Conditions" (Pd(OAc)₂ / PivOH), which favor the CMD pathway.
Target Outcome: Synthesis of 1-methyl-2-phenyl-1H-indole from 1-methylindole and bromobenzene.
Reagents & Equipment
| Component | Specification | Role |
| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] | Metal source (Pre-catalyst) |
| Ligand/Base | Pivalic Acid (PivOH) | CMD Proton shuttle (30 mol%) |
| Stoichiometric Base | Potassium Carbonate (K₂CO₃) | Neutralizes HBr byproduct |
| Solvent | Dimethylacetamide (DMAc) | High boiling point, polar aprotic |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation |
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%)
-
K₂CO₃ (110 mg, 0.8 mmol, 2.0 equiv)
-
Pivalic Acid (12 mg, 0.12 mmol, 30 mol%)
-
-
Critical: If using a Schlenk line, cap the vial and evacuate/backfill with Argon three times.
-
Add 1-methylindole (52 mg, 0.4 mmol, 1.0 equiv) and Bromobenzene (94 mg, 0.6 mmol, 1.5 equiv) via syringe.
-
Add anhydrous DMAc (2.0 mL). Concentration is critical (0.2 M); too dilute slows the CMD step.
Step 2: Reaction Execution
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 110 °C .
-
Stir vigorously (800 rpm) for 16 hours.
-
Visual Check: The reaction mixture should turn from orange/red to dark brown/black. If "Palladium Black" precipitates immediately (within 1 hour), the catalyst has decomposed; see Troubleshooting.
-
Step 3: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and Pd residues.
-
Wash the filtrate with water (3 x 10 mL) to remove DMAc. Note: DMAc is miscible with water; thorough washing is required to prevent it from streaking during chromatography.
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Step 4: Validation (Self-Check)
-
¹H NMR (CDCl₃): Look for the disappearance of the C-2 proton singlet at ~7.05 ppm and the appearance of new aromatic multiplets corresponding to the phenyl ring.
-
HRMS: Confirm molecular ion [M+H]⁺.
Optimization & Data Analysis
The choice of carboxylate source significantly impacts yield. The sterically bulky pivalate (PivO⁻) prevents catalyst aggregation better than acetate.
Table 1: Effect of Carboxylate Source on C-2 Arylation Yield
| Entry | Additive (30 mol%) | Base | Yield (%)* | Observation |
| 1 | None | K₂CO₃ | < 5% | No CMD active species formed. |
| 2 | Acetic Acid (AcOH) | K₂CO₃ | 62% | Moderate conversion. |
| 3 | Pivalic Acid (PivOH) | K₂CO₃ | 94% | Optimal CMD balance. |
| 4 | 1-Adamantanecarboxylic acid | K₂CO₃ | 91% | Good, but reagent is expensive. |
*Isolated yields based on 0.4 mmol scale.
Strategic Workflow for Drug Discovery
Implementing C–H activation in a medicinal chemistry campaign requires a structured screening approach to avoid wasting precious late-stage intermediates.
Diagram 2: Late-Stage Functionalization (LSF) Workflow
Troubleshooting & Expert Insights
Issue 1: "Palladium Black" Formation
-
Cause: Catalyst aggregation due to low ligand concentration or high temperature.
-
Solution: Increase PivOH loading to 50 mol% or add a stabilizing ligand like triphenylphosphine (PPh₃) or a bulky biaryl phosphine (e.g., XPhos), though phosphines can sometimes inhibit the CMD step.
Issue 2: C-3 vs. C-2 Regioselectivity (Indoles)
-
Insight: C-3 is the naturally nucleophilic site (
). C-2 is the CMD active site (most acidic proton). -
Control: To ensure C-2 selectivity, use non-polar solvents (Toluene) and carboxylate bases. To switch to C-3, remove the carboxylate source and use electrophilic Pd(II) species in acidic media (AcOH/TFA).
Issue 3: Protodealumination (For C-H Borylation)
-
If using Iridium-catalyzed C-H borylation (Ir-cod/dtbpy), the resulting boronate ester is sensitive. Do not subject to silica gel chromatography; proceed directly to the cross-coupling (Suzuki) step ("Telescoped synthesis").
References
-
Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.
-
Wencel-Delord, J., & Glorius, F. (2013).[1] C–H activation in complex target synthesis.[2][3][4][5] Nature Chemistry, 5, 369–375.[1]
-
Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016).[1] The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45, 546-576.
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802.
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile as a fragment for library synthesis
Application Note: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile as a High-Value Fragment for Library Synthesis
Executive Summary
This technical guide outlines the strategic utilization of 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile as a core scaffold in small-molecule drug discovery. This fragment represents a "privileged structure" motif, combining the metabolic stability of the trifluoromethoxy group (the "super-halogen") with the steric and electronic modulation of a dichlorinated aromatic ring. The acetonitrile moiety serves as a versatile "lynchpin," enabling divergent synthesis into amines, acids, amides, and heterocycles. This guide provides validated protocols for its manipulation, specifically addressing the chemoselective challenges posed by the polychlorinated ring.
Part 1: The Chemical Advantage
Pharmacophore Profiling
The 3,4-dichloro-5-(trifluoromethoxy)phenyl motif is not merely a spacer; it is a high-affinity pharmacophore designed to exploit specific binding pockets.
-
The "Magic Methyl" Effect (OCF3): The trifluoromethoxy group is often called "super-fluorine" or a "magic methyl" bioisostere. It is lipophilic (
value +1.04) and electron-withdrawing but, unlike a simple CF3 group, it adopts a conformation orthogonal to the aromatic ring. This unique 3D geometry allows it to fill hydrophobic pockets that planar substituents cannot access. -
Metabolic Blocking: The 3,4-dichloro substitution pattern effectively blocks the most reactive sites for Cytochrome P450-mediated oxidation (positions 3, 4, and 5 are blocked). This significantly enhances the metabolic half-life (
) of the resulting library members. -
Halogen Bonding: The chlorine atoms at positions 3 and 4 can participate in halogen bonding with backbone carbonyls in target proteins (e.g., Kinases, GPCRs), a non-covalent interaction often stronger than hydrogen bonding in hydrophobic environments.
Physical Properties (Typical)
| Property | Value (Approximate) | Significance |
| Molecular Weight | ~270.0 g/mol | Fragment-based Drug Design (FBDD) compliant. |
| Appearance | White to off-white solid | Easy handling for solid-phase or solution-phase arrays. |
| LogP (Calc) | ~4.2 - 4.5 | High lipophilicity; requires polar handles in final library. |
| Melting Point | ~40-50 °C | Low melting solid; may exist as oil in crude form. |
Part 2: Strategic Library Synthesis
The nitrile group is a "masked" functional handle. In a library setting, this single precursor can be diverted into four distinct chemical spaces.
Divergent Reaction Pathways
-
Primary Amines (Reduction): Precursors for sulfonamides, ureas, and secondary amines.
-
Carboxylic Acids (Hydrolysis): Precursors for amides and esters.
-
Alpha-Alkylation (C-H Activation): Introduction of chirality and steric bulk.
-
Heterocycles (Cyclization): Formation of tetrazoles (bioisostere of carboxylic acid) or thiazoles.
Caption: Divergent synthesis workflow transforming the nitrile core into three distinct library spaces.
Part 3: Detailed Protocols
Safety Warning: Nitriles are toxic. The trifluoromethoxy and dichloro motifs increase skin permeability. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses, lab coat).
Protocol A: Chemoselective Reduction to Phenethylamine
Challenge: Standard hydrogenation (H2, Pd/C) often causes hydrodehalogenation (stripping the Cl atoms) before reducing the nitrile. Solution: Use Borane-Dimethyl Sulfide (BMS) or Cobalt Chloride/Sodium Borohydride for chemoselectivity.
Materials:
-
Substrate: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (1.0 eq)
-
Reagent: Borane-dimethyl sulfide complex (BMS) (2.0 M in THF, 1.5 eq)
-
Solvent: Anhydrous THF
-
Quench: Methanol, Conc. HCl
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon.
-
Dissolution: Dissolve the nitrile (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Cool the solution to 0 °C. Add BMS (0.75 mL, 1.5 mmol) dropwise via syringe. Caution: Gas evolution.
-
Reflux: Allow to warm to room temperature (RT), then heat to reflux (65 °C) for 3–5 hours. Monitor by TLC/LCMS (Look for disappearance of nitrile peak).
-
Quench: Cool to 0 °C. Carefully add Methanol (2 mL) dropwise to destroy excess borane.
-
Hydrolysis: Add conc. HCl (1 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Cool, basify to pH >10 with NaOH (2M). Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.
-
Result: The primary amine is obtained as a free base (oil) or can be converted to the HCl salt (white solid) for storage.
Protocol B: Alpha-Alkylation (Diversity Step)
Purpose: To introduce branching at the benzylic position, increasing steric bulk and blocking metabolic benzylic oxidation.
Materials:
-
Substrate: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (1.0 eq)
-
Base: Sodium Hydride (NaH) (60% dispersion, 1.2 eq)
-
Electrophile: Alkyl Iodide (e.g., MeI, EtI) (1.1 eq)
-
Solvent: Anhydrous DMF or THF
Step-by-Step:
-
Deprotonation: To a suspension of NaH (1.2 eq) in DMF at 0 °C, add a solution of the nitrile (1.0 eq) dropwise.
-
Anion Formation: Stir at 0 °C for 30 mins. The solution will typically turn yellow/orange, indicating the formation of the benzylic carbanion.
-
Alkylation: Add the alkyl iodide (1.1 eq) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour the mixture into ice-cold saturated NH4Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with LiCl (5% aq) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: Mono-alkylation is favored by controlling stoichiometry. For gem-dimethyl (dialkylation), use 2.5 eq Base and 2.5 eq MeI.
Part 4: Structural Analysis
The following diagram illustrates the pharmacophore features that make this fragment a "privileged" scaffold in kinase and GPCR drug discovery.
Caption: Pharmacophore analysis highlighting the orthogonal OCF3 group and metabolic blocking by Chlorines.
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1][2] ChemMedChem, 1(1), 23-35. Link
-
Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gauvry, N., et al. (2014). "Trifluoromethoxy-substituted anilines: synthesis and applications in the agrochemical industry." Tetrahedron, 70(35), 5549-5560. Link
-
Organic Syntheses. "Preparation of Nitriles from Alkyl Halides." Org.[4] Synth. Coll. Vol. 1, p.107. Link
-
Caddick, S., et al. (2003). "Intermolecular Radical Addition to Nitriles." Tetrahedron Letters, 44(35), 6681-6683. (Demonstrating radical utility of nitrile derivatives). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents [patents.google.com]
Application Note: Assay Development for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Executive Summary & Molecule Profile
This guide details the assay development pipeline for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile (referred to herein as DCTF-CN ). Based on its substitution pattern—a lipophilic phenyl ring decorated with electron-withdrawing halogens and a trifluoromethoxy group—this compound exhibits structural homology to thyromimetics (thyroid hormone receptor agonists) and metabolic modulators .
The presence of the nitrile group (-CN) suggests two distinct biological modalities:
-
Direct Activity: Allosteric modulation of ion channels (GABAergic potential) or hydrophobic pocket binding.
-
Prodrug/Precursor Activity: Metabolic hydrolysis by nitrilases to the corresponding phenylacetic acid , a pharmacophore common in COX inhibitors and TR
agonists (e.g., Sobetirome analogs).
Chemical Profile
| Property | Value (Predicted) | Implication for Assay Design |
| Molecular Formula | Halogenated core requires specific disposal protocols. | |
| LogP (Lipophilicity) | ~3.8 – 4.2 | High. Risk of non-specific binding to plastics. Requires DMSO/Surfactant optimization. |
| Electronic State | Electron-deficient ring | Susceptible to nucleophilic aromatic substitution ( |
| Key Liability | Nitrile Hydrolysis | Must monitor conversion to acid form ( |
Strategic Assay Architecture
We do not test in isolation. The evaluation pipeline is designed to filter "false positives" caused by aggregation or uncoupling, followed by mechanistic validation.
Workflow Diagram (DOT)
Caption: Hierarchical assay workflow prioritizing solubility and metabolic activation before expensive target engagement studies.
Phase 1: Solubility & Handling (The "Invisible" Failure Mode)
Challenge: The trifluoromethoxy and dichloro substitutions make DCTF-CN extremely hydrophobic. In aqueous buffers, it will likely form micellar aggregates, leading to promiscuous inhibition (PAINS).
Protocol 1: Kinetic Solubility via Nephelometry
Objective: Determine the maximum concentration for bioassays without precipitation.
Materials:
-
DCTF-CN (10 mM DMSO stock).
-
PBS (pH 7.4) and Assay Buffer (e.g., HEPES + 0.01% Tween-20).
-
Nephelometer (e.g., BMG LABTECH NEPHELOstar).
Procedure:
-
Preparation: Serial dilute DCTF-CN in DMSO to 100x final concentrations.
-
Induction: Spike 2 µL of DMSO stock into 198 µL of buffer in a clear-bottom 96-well plate.
-
Incubation: Shake at 600 rpm for 90 minutes at 25°C.
-
Read: Measure forward light scatter.
-
Analysis: The "solubility limit" is the concentration where scatter intensity deviates >3SD from the DMSO blank.
Critical Insight: If solubility is <10 µM, you must add 0.05% CHAPS or BSA to subsequent assay buffers to act as a carrier.
Phase 2: Metabolic Activation (Nitrilase Assay)
Rationale: Phenylacetonitriles often act as prodrugs. The nitrile (-CN) is hydrolyzed by intracellular nitrilases to phenylacetic acid. We must distinguish whether the parent (nitrile) or the metabolite (acid) is the active species.
Protocol 2: Microsomal/Cytosolic Hydrolysis Screen
Objective: Quantify conversion rate of DCTF-CN to 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid.
Reagents:
-
Liver S9 Fraction (Human and Mouse) – contains both cytosolic and microsomal enzymes.
-
NADPH regenerating system (if checking oxidative metabolism simultaneously).
-
Internal Standard: Diclofenac or similar chlorinated acid.
Workflow:
-
Reaction Mix: Incubate 1 µM DCTF-CN with 0.5 mg/mL S9 protein in 100 mM Potassium Phosphate (pH 7.4).
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Quench: Add 1:1 volume of ice-cold Acetonitrile (ACN) containing Internal Standard.
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (high hydrophobicity).
-
Transition (Parent): Monitor loss of -CN or parent mass.
-
Transition (Metabolite): Monitor mass +19 Da (Hydrolysis:
).
-
Data Interpretation:
-
Rapid Conversion (>50% in 30 min): The compound is a prodrug . Design downstream assays using the acid form.
-
Stable: The nitrile is the pharmacophore. Proceed with parent.
Phase 3: Target Engagement (TR-FRET)
Hypothesis: Based on the "3,5-substituent" pattern (mimicking diiodotyrosine), this molecule targets the Thyroid Hormone Receptor (TR). We will test for TR
Protocol 3: Co-activator Recruitment Assay (TR-FRET)
Objective: Measure agonist-induced recruitment of PGC-1
Mechanism:
Agonist binding induces a conformational change in TR
Materials:
-
Target: GST-tagged TR
-LBD (human recombinant). -
Detection: Anti-GST-Terbium (Donor).
-
Co-activator: Fluorescein-labeled PGC-1
peptide (Acceptor). -
Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% CHAPS, 1 mM DTT.
Step-by-Step:
-
Plating: Dispense 100 nL of DCTF-CN (10-point dose response) into a 384-well low-volume white plate (acoustic dispensing preferred).
-
Protein Mix: Add 5 µL of GST-TR
(final 5 nM) + Anti-GST-Tb (final 2 nM). Incubate 15 min. -
Peptide Mix: Add 5 µL of Fluorescein-PGC-1
(final 100 nM). -
Equilibration: Incubate 1 hour at RT in dark.
-
Detection: Read on EnVision or PHERAstar.
-
Excitation: 340 nm.
-
Emission 1: 495 nm (Tb background).
-
Emission 2: 520 nm (FRET signal).
-
-
Calculation:
.
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference: Run T3 (Triiodothyronine) as a positive control (
). -
Selectivity Check: Run parallel assay with TR
-LBD. A good metabolic drug candidate should show >10-fold selectivity for TR over TR .
Phase 4: Safety & Toxicity (Mitochondrial Uncoupling)
Risk: Lipophilic weak acids (the hydrolysis product of DCTF-CN) are classic protonophores. They can shuttle protons across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis (similar to DNP or FCCP). This is a major safety liability.
Protocol 4: Seahorse XF Mito Stress Test
Objective: Distinguish between agonism (increased metabolic demand) and uncoupling (proton leak).
Setup:
-
Cell Line: HepG2 (Liver) or C2C12 (Muscle).
-
Instrument: Agilent Seahorse XFe96.
Injection Strategy:
-
Basal Respiration: Measure Oxygen Consumption Rate (OCR).
-
Injection A (Compound): Inject DCTF-CN at
.-
Safe Agonist: Slight increase in OCR (due to metabolic upregulation).
-
Uncoupler: Massive spike in OCR (uncontrolled respiration) followed by cell death.
-
-
Injection B (Oligomycin): Inhibits ATP synthase.
-
If OCR remains high after Oligomycin in the presence of DCTF-CN, the compound is causing proton leak .
-
References
-
Scanlan, T. S., et al. (2001). "Selective thyroid hormone receptor-beta (TRbeta) agonists with reduced cardiovascular effects." Science. Link
-
Place, M., et al. (2020). "Nitrilase-mediated hydrolysis of phenylacetonitriles: Substrate specificity and kinetic analysis." Applied Microbiology and Biotechnology. Link
-
Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak." Physiology. Link
-
Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proceedings of the National Academy of Sciences. Link
Disclaimer: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a potent chemical entity. All assays described involve cellular or biochemical systems and should be performed in BSL-1/2 laboratories with appropriate PPE. The compound may produce toxic metabolites (cyanide equivalents or uncouplers) upon hydrolysis.
scale-up synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile derivatives
Application Note & Protocol
Robust and Scalable Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile: A Comprehensive Guide for Pharmaceutical and Agrochemical Intermediate Production
Abstract Substituted arylacetonitriles are pivotal structural motifs in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals. The specific compound, 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile, incorporates a unique combination of electron-withdrawing groups, making it a valuable, yet challenging, synthetic intermediate. This application note provides a detailed, scalable, and field-proven protocol for the synthesis of this target molecule. The core of this strategy is the highly reliable Sandmeyer cyanation reaction, starting from the corresponding aniline. We will delve into the mechanistic rationale behind critical process parameters, offer a step-by-step methodology for synthesis and purification, and outline robust analytical techniques for characterization, ensuring a self-validating and reproducible workflow for researchers and process chemists.
Strategic Overview & Rationale
The synthesis of aryl nitriles from aryl amines via their diazonium salts, a transformation known as the Sandmeyer reaction, is a cornerstone of industrial organic synthesis.[1][2] This method is particularly advantageous for introducing a cyano group onto highly functionalized or electron-deficient aromatic rings where direct cyanation or nucleophilic aromatic substitution might be inefficient.
The chosen synthetic pathway involves two primary stages:
-
Diazotization: The conversion of the starting material, 3,4-dichloro-5-(trifluoromethoxy)aniline, into its corresponding diazonium salt. This is a critical step where precise temperature control is paramount to prevent premature decomposition of the highly reactive diazonium intermediate.
-
Sandmeyer Cyanation: The copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile to yield the target phenylacetonitrile derivative.[3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][4]
This approach was selected for its high functional group tolerance, scalability, and the generally high yields achievable, making it well-suited for drug development and scale-up campaigns.
Overall Synthetic Workflow
Figure 1: High-level workflow for the synthesis of the target compound.
Detailed Protocols and Methodologies
Safety Precaution: This procedure involves highly toxic materials (Copper(I) Cyanide) and potentially unstable intermediates (arenediazonium salts). All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diazonium salts should never be isolated or allowed to dry, as they can be explosive.
Part 2.1: Protocol for Diazotization
Rationale: The diazotization of anilines requires acidic conditions to form the aniline salt, which then reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid). The reaction is performed at 0-5 °C because arenediazonium salts are thermally unstable and can decompose to form phenols and other byproducts at higher temperatures.
Materials:
-
3,4-Dichloro-5-(trifluoromethoxy)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Deionized Water
-
Ice
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-dichloro-5-(trifluoromethoxy)aniline (1.0 eq) and deionized water (approx. 4 mL per gram of aniline).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (3.0 eq) while maintaining the internal temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C until a fine, uniform slurry of the aniline hydrochloride salt is formed.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water (approx. 2 mL per gram of NaNO₂).
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and a positive test with starch-iodide paper (detects excess nitrous acid).
-
Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step. DO NOT isolate the diazonium salt.
Part 2.2: Protocol for Sandmeyer Cyanation
Rationale: Copper(I) cyanide serves as both the source of the cyanide nucleophile and the catalyst that facilitates the single-electron transfer (SET) to the diazonium ion, initiating the radical mechanism.[4] The reaction is typically warmed to facilitate the decomposition of the diazonium salt and the subsequent reaction steps.
Materials:
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Sodium Cyanide (NaCN) (optional, to aid solubility) (0.1 eq)
-
Toluene or other suitable organic solvent
-
The diazonium salt solution prepared in Part 2.1
Procedure:
-
In a separate, larger three-necked flask equipped with a mechanical stirrer, a condenser, and the dropping funnel containing the diazonium salt solution, prepare a solution or slurry of CuCN (1.2 eq) in toluene (approx. 5 mL per gram of CuCN).
-
Warm the CuCN mixture to 60-65 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from the dropping funnel to the hot CuCN mixture. A vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady effervescence and keep the internal temperature below 75 °C.
-
After the addition is complete, continue to stir the reaction mixture at 65-70 °C for 1-2 hours, or until the nitrogen evolution ceases.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
Part 2.3: Work-up and Purification
Rationale: The work-up is designed to decompose any remaining cyanide salts, separate the organic product from the aqueous phase and inorganic salts, and purify the final compound. Recrystallization is an effective method for purifying solid crystalline products on a large scale, while column chromatography is suitable for smaller scales or for removing closely related impurities.[5]
Procedure:
-
Slowly pour the cooled reaction mixture into a beaker containing a 10% aqueous solution of sodium carbonate to neutralize the excess acid. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer twice with additional portions of toluene.
-
Combine all organic layers and wash them with deionized water, followed by a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If needed, purify the crude material using silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary & Characterization
The successful synthesis of 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile should be confirmed through rigorous analytical characterization.
Table 1: Expected Yield and Physical Properties
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield (Typical) | 75-85% |
| Purity (Post-Purification) | > 98% (by HPLC) |
| Melting Point | To be determined experimentally |
Table 2: Key Analytical Characterization Data
| Technique | Expected Result / Key Signal |
| FTIR (ATR) | Strong, sharp C≡N stretch at ~2250 cm⁻¹ |
| ¹H NMR (CDCl₃) | Singlet for the benzylic -CH₂- group (~3.8 ppm); aromatic protons as singlets or doublets in the ~7.5-7.8 ppm region. |
| ¹³C NMR (CDCl₃) | Signal for the nitrile carbon (-CN) at ~115-120 ppm; signal for the benzylic carbon (-CH₂) at ~20-25 ppm; characteristic signals for the substituted aromatic ring, including a quartet for the -OCF₃ carbon due to C-F coupling. |
| ¹⁹F NMR (CDCl₃) | Singlet for the -OCF₃ group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the calculated mass of C₉H₄Cl₂F₃NO. |
Analytical Note on Fluorine Compounds: The determination of fluorine content is crucial. While ¹⁹F NMR provides structural confirmation, quantitative analysis may require specialized methods like combustion ion chromatography (CIC) or elemental analysis after reductive cleavage of the C-F bond.[6][7][8]
Sandmeyer Reaction Mechanism
Figure 2: Simplified radical mechanism of the Sandmeyer cyanation.
References
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Process For Preparation Of 3, 5 Dichloroaniline. Quick Company. [Link]
-
Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Purification and characterization of arylacetonitrile-specific nitrilase of Alcaligenes sp. MTCC 10675. PubMed. [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
- Preparation of trifluoromethylanilines.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]
-
Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. [Link]
- The preparation method of 2-nitro substituted phenylacetonitrile compounds.
-
Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. National Institutes of Health (NIH). [Link]
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link]
-
Determination of Fluorine in Organic Compounds. Microcombustion Method. ACS Publications. [Link]
-
Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. Royal Society of Chemistry. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bizngo.org [bizngo.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Ticket ID: PUR-34DC-5TF-CN Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are attempting to purify 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile . This molecule presents a unique chromatographic profile due to the competition between the highly lipophilic electron-withdrawing groups (two chlorines and a trifluoromethoxy moiety) and the polar, dipole-rich nitrile functionality.[1]
The primary challenge in this purification is typically the separation of the target nitrile from its precursor (benzyl chloride ) or hydrolysis byproducts (phenylacetic acid ).[1] Because the electron-deficient ring reduces the basicity of the nitrile nitrogen, standard "tailing" issues seen with alkyl nitriles are less pronounced, but resolution from non-polar precursors remains critical.[1]
Module 1: Method Development (TLC Optimization)
Before scaling to flash chromatography, you must establish a thermodynamic separation on Thin Layer Chromatography (TLC).
Visualization Strategy
-
Primary (Non-Destructive): UV 254 nm . The halogenated aromatic ring provides strong UV absorption.[1]
-
Secondary (Destructive): Iodine (
) Chamber . The lipophilic halogens and -system interact well with iodine vapor, appearing as yellow/brown spots.[1] -
Specific Stain: KMnO
is generally ineffective here as the ring is deactivated and the nitrile is resistant to mild oxidation.[1] Use Phosphomolybdic Acid (PMA) if UV/Iodine fails, though UV is usually sufficient.
Solvent System Scouting
The target molecule is moderately polar but heavily weighed down by lipophilic halogens.[1]
| Solvent System (v/v) | Expected Result | Recommendation |
| 100% Hexane | Product stays at baseline ( | Too weak. |
| 9:1 Hexane:EtOAc | Product | Excellent for resolution. |
| 4:1 Hexane:EtOAc | Product | Ideal for Flash. |
| DCM (Dichloromethane) | Product moves rapidly ( | Use only if Hex/EtOAc fails to separate isomers. |
Expert Insight: The 3,4-dichloro-5-(trifluoromethoxy) moiety acts as a "grease anchor," making the molecule migrate faster than unsubstituted phenylacetonitrile.[1] Do not rely on literature
values for simple phenylacetonitrile.
Module 2: Flash Chromatography Protocol
Stationary Phase & Loading
-
Stationary Phase: Standard Silica Gel 60 (40–63 µm).
-
Loading Capacity: Due to the likely presence of a closely eluting benzyl chloride precursor, use a 1:30 to 1:50 sample-to-silica ratio.[1]
-
Sample Introduction: Dry loading (adsorbing crude onto silica) is recommended over liquid loading to prevent band broadening, especially if the crude is an oil.
Elution Gradient (Step-by-Step)
-
Equilibration: 3 Column Volumes (CV) of 100% Hexane .
-
Impurity Elution (0-5% EtOAc): Run a shallow gradient of 0% to 5% Ethyl Acetate over 5 CVs.
-
Purpose: This elutes the unreacted benzyl chloride starting material (non-polar) and any bis-aryl impurities (dimers).[1]
-
-
Product Elution (5-15% EtOAc): Ramp from 5% to 15% EtOAc over 10 CVs.
-
Observation: The nitrile product should elute as a sharp band in this window.[1]
-
-
Column Wash (50% EtOAc): Flush the column to remove any phenylacetic acid (hydrolysis byproduct) or polar baseline material.
Workflow Visualization
Figure 1: Decision logic for the purification workflow. Note the critical decision point at TLC scouting.
Module 3: Troubleshooting Guide (FAQs)
Q1: My product is co-eluting with the starting material (Benzyl Chloride). How do I fix this?
Diagnosis: The lipophilic fluorine/chlorine groups on your product are masking the polarity of the nitrile, making it behave similarly to the chloride precursor.[1] Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to Hexane/Dichloromethane (DCM) or 100% Toluene . The
- interactions in toluene often separate halogenated aromatics better than simple alkanes.[1] -
Reduce Solvent Strength: If using Hex/EtOAc, drop to 2% EtOAc isocratic hold for the first 10 CVs. This forces the separation by utilizing the small polarity difference of the nitrile.[1]
Q2: I see "streaking" or "tailing" on the column. Is the nitrile decomposing?
Diagnosis: While nitriles can streak, this specific molecule is electron-deficient, making the nitrogen less basic and less likely to interact with acidic silanols.[1] Streaking here usually indicates:
-
Overloading: You put too much mass on the column.[1]
-
Acidic Impurities: You may have phenylacetic acid (from hydrolysis) dragging through the column. Solution:
-
Do not add triethylamine (TEA). Basic additives can cause degradation or hydrolysis of the nitrile.[1]
-
Ensure your crude is free of residual synthesis solvents (DMF/DMSO) which cause massive streaking. Perform an aqueous workup (wash with water/brine) before chromatography.
Q3: There is a spot staying at the baseline. What is it?
Diagnosis: This is likely 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid .[1] Context: Nitriles can hydrolyze to amides and then acids under the basic conditions often used to synthesize them (e.g., NaCN). Action: This is good news. The acid is easily separated.[1] Simply stop collecting fractions once the main peak elutes.[1] Do not ramp the polarity unless you want to isolate this impurity.[1]
Module 4: Safety & Stability
Cyanide Residue Warning
If this material was synthesized via nucleophilic substitution with Sodium Cyanide (NaCN):
-
Risk: Trace cyanide may be trapped in the crude oil or the silica gel.[1]
-
Protocol: Treat all aqueous waste from the workup and the silica gel itself as potentially cyanide-contaminated.[1] Dispose of silica in a dedicated hazardous waste stream, typically at pH > 10 to prevent HCN gas formation.
Chemical Stability
-
Acidity: The alpha-protons (next to the nitrile) are more acidic than usual due to the electron-withdrawing ring.[1] Avoid strong bases during purification to prevent racemization (if chiral centers existed) or condensation reactions.
-
Hydrolysis: Avoid prolonged exposure to acidic silica if the column is run very slowly.[1] Complete the purification within 2-3 hours.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for nitrile synthesis and purification).
-
Still, W.C., Kahn, M., Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[3] Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[3] (The foundational text for Flash Chromatography).[3]
-
Reich, H.J. "Chromatography Solvent Systems." University of Wisconsin-Madison Chemistry Department.[1] (Authoritative guide on solvent selectivity groups).
-
Biotage. "The Flash Chromatography Guide." (Modern application of gradient elution for lipophilic compounds).
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Welcome to the Technical Support Center for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis.
Introduction to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and a strongly electron-withdrawing trifluoromethoxy group, imparts distinct chemical properties. These substituents significantly influence the reactivity of the aromatic ring, the acidity of the benzylic protons, and the susceptibility of the nitrile group to various transformations. Consequently, reactions involving this compound can be challenging and may require careful optimization to achieve desired outcomes.
The trifluoromethoxy group is known for its high metabolic stability and lipophilicity, making it a valuable substituent in drug design.[1] However, the combined electron-withdrawing effects of the chloro and trifluoromethoxy groups can deactivate the aromatic ring and increase the acidity of the benzylic protons, leading to potential side reactions if not properly controlled.
This guide will address common issues related to the synthesis, purification, and subsequent reactions of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile, providing scientifically grounded solutions and practical advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile?
A1: The most prevalent synthetic route involves the nucleophilic substitution of a corresponding benzyl halide, typically 3,4-dichloro-5-(trifluoromethoxy)benzyl chloride or bromide, with an alkali metal cyanide such as sodium cyanide or potassium cyanide.[2] This reaction is commonly carried out in a polar aprotic solvent like DMSO or DMF, or in a biphasic system with a phase-transfer catalyst.[3]
Q2: I am observing low yields in the synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile from the corresponding benzyl chloride. What are the potential causes?
A2: Low yields in this cyanation reaction can stem from several factors:
-
Poor quality of the starting benzyl chloride: Impurities in the starting material can interfere with the reaction. Ensure the benzyl chloride is pure and dry.
-
Hydrolysis of the benzyl chloride: Benzyl halides can be susceptible to hydrolysis, especially in the presence of moisture. Using anhydrous solvents and reagents is crucial.
-
Side reactions: The electron-deficient nature of the aromatic ring can make the benzylic position susceptible to other nucleophilic attacks if impurities are present.
-
Incomplete reaction: The reaction may require elevated temperatures and sufficient reaction time for completion. Monitoring the reaction by TLC or GC is recommended to determine the optimal reaction time.
Q3: What are the key safety precautions when working with 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile and its synthetic precursors?
A3: It is imperative to handle this compound and its precursors with care in a well-ventilated fume hood.
-
Cyanide Salts: Alkali metal cyanides are highly toxic. Avoid inhalation of dust and skin contact. Always have a cyanide poisoning antidote kit available and be familiar with its use.
-
Benzyl Halides: Benzyl halides are lachrymators and skin irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting Failed Reactions
This section provides a detailed guide to troubleshooting common reactions involving 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile.
Scenario 1: Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a common transformation.[7] However, the electron-withdrawing substituents on the aromatic ring can influence the reaction rate and potentially lead to side reactions.
Problem: Incomplete hydrolysis or slow reaction rate.
-
Causality: The strong electron-withdrawing nature of the chloro and trifluoromethoxy substituents can stabilize the nitrile group, making it less susceptible to hydrolysis under standard conditions.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can accelerate the hydrolysis.
-
Use Stronger Acid/Base: Employing more concentrated mineral acids (e.g., sulfuric acid) or stronger bases (e.g., higher concentration of NaOH or KOH) can be effective.[8]
-
Consider Microwave-Assisted Hydrolysis: Microwave irradiation can often significantly reduce reaction times for hydrolysis.
-
Phase-Transfer Catalysis: For basic hydrolysis, a phase-transfer catalyst can enhance the reaction rate in a biphasic system.
-
Problem: Formation of amide byproduct.
-
Causality: The hydrolysis of a nitrile proceeds through an amide intermediate.[9] Incomplete hydrolysis will result in the isolation of the corresponding phenylacetamide.
-
Troubleshooting Steps:
-
Prolong Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to fully convert the amide to the carboxylic acid.
-
Increase Stoichiometry of Acid/Base: An excess of the hydrolyzing agent can drive the reaction to completion.
-
Optimize Water Concentration: In some cases, the concentration of water in the reaction mixture can influence the rate of the second hydrolysis step (amide to carboxylic acid).
-
Experimental Workflow: Hydrolysis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Caption: Workflow for the hydrolysis of the nitrile.
Scenario 2: Alkylation of the Benzylic Carbon
The benzylic protons of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile are acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated.
Problem: Low yield of the alkylated product and/or recovery of starting material.
-
Causality: The acidity of the benzylic protons is enhanced by the electron-withdrawing groups, but steric hindrance from the ortho-chloro substituent might impede the approach of the alkylating agent. Also, an inappropriate base may not be strong enough for complete deprotonation.
-
Troubleshooting Steps:
-
Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).[10]
-
Anhydrous Conditions: The carbanion is highly reactive with protic solvents. Ensure all reagents and solvents are strictly anhydrous.
-
Temperature Control: Deprotonation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. The alkylating agent is then added, and the reaction is allowed to warm to room temperature.
-
Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., alkyl iodides or triflates) will likely give better results than less reactive ones (e.g., alkyl chlorides).
-
Problem: Formation of dialkylated byproduct.
-
Causality: If the monoalkylated product still possesses an acidic proton and there is an excess of base and alkylating agent, a second alkylation can occur.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the nitrile relative to the base and alkylating agent.
-
Slow Addition: Add the alkylating agent slowly at low temperature to control the reaction.
-
Reverse Addition: Consider adding the generated carbanion solution to a solution of the alkylating agent.
-
Logical Flow: Troubleshooting Alkylation Reactions
Caption: Decision tree for troubleshooting alkylation.
Scenario 3: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile to a primary amine can be achieved using various reducing agents.
Problem: Incomplete reduction or formation of complex mixtures.
-
Causality: The electron-withdrawing groups on the aromatic ring can influence the reactivity of the nitrile group. Some reducing agents might also affect the chloro or trifluoromethoxy substituents. Reductions of nitriles with electron-withdrawing groups on the aromatic ring are generally faster.[11]
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that is generally effective for nitrile reduction.[12] However, it can potentially react with the chloro groups. Careful control of stoichiometry and temperature is necessary.
-
Borane (BH3): Borane complexes (e.g., BH3-THF) are also effective and may offer better selectivity.
-
Catalytic Hydrogenation: This method can be very effective, but catalyst poisoning by trace impurities can be an issue. A screening of catalysts (e.g., Pd/C, PtO2, Raney Nickel) and conditions (pressure, temperature, solvent) may be required.
-
-
Reaction Conditions: Ensure anhydrous conditions for hydride reductions. For catalytic hydrogenation, the choice of solvent can be critical.
-
Problem: Reductive dechlorination.
-
Causality: Some reducing conditions, particularly catalytic hydrogenation with palladium catalysts, can lead to the cleavage of carbon-halogen bonds.
-
Troubleshooting Steps:
-
Catalyst Selection: Use a catalyst less prone to causing dehalogenation, such as platinum oxide (PtO2) or rhodium on alumina.
-
Milder Reducing Agents: Consider using alternative reducing agents like sodium borohydride in the presence of a cobalt(II) salt, which can be chemoselective for nitriles.
-
Data Summary
| Reaction Type | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis (Cyanation) | Low Yield | Impure starting material, hydrolysis, side reactions | Purify starting material, use anhydrous conditions, optimize temperature |
| Hydrolysis | Incomplete Reaction | Electron-withdrawing group stabilization | Increase temperature, use stronger acid/base, prolong reaction time |
| Amide Byproduct | Incomplete hydrolysis of intermediate | Prolong reaction time, use excess hydrolyzing agent | |
| Alkylation | Low Yield | Incomplete deprotonation, steric hindrance | Use a strong, non-nucleophilic base, anhydrous conditions, reactive alkylating agent |
| Dialkylation | Excess base and/or alkylating agent | Control stoichiometry, slow addition of alkylating agent | |
| Reduction | Incomplete Reaction | Inappropriate reducing agent or conditions | Screen reducing agents (LiAlH4, BH3, catalytic hydrogenation), optimize conditions |
| Dechlorination | Harsh reduction conditions, catalyst choice | Use milder catalysts (e.g., PtO2), screen alternative reducing agents |
Conclusion
Working with a highly functionalized molecule like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile requires a nuanced understanding of its electronic and steric properties. By anticipating potential challenges and applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors. Always prioritize safety, especially when handling cyanide-containing compounds, and meticulously control reaction conditions to achieve clean and efficient transformations.
References
- CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents.
- EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents.
-
Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]
- CA2070577C - Process for the .alpha.-chlorination of phenylacetonitriles - Google Patents.
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC - PubMed Central. Available at: [Link]
-
Benzyl cyanide - Wikipedia. Available at: [Link]
- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents.
-
Functional Groups In Organic Chemistry. Available at: [Link]
-
Benzyl Cyanide - Organic Syntheses Procedure. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]
- US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents.
-
20.7: Chemistry of Nitriles. Available at: [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions - ResearchGate. Available at: [Link]
-
BENZYL CYANIDE - Ataman Kimya. Available at: [Link]
-
Process for producing aromatic nitrile - European Patent Office - EP 0334188 A2. Available at: [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism | Organic Letters - ACS Publications. Available at: [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC - NIH. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
- CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents.
-
Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana - Frontiers. Available at: [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea - Research Repository UCD. Available at: [Link]
-
Anti-Friedel-Crafts alkylation via electron donor-acceptor photo-initiated autocatalysis - ChemRxiv. Available at: [Link]
-
reduction of nitriles - Chemguide. Available at: [Link]
-
Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed. Available at: [Link]
- CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents.
-
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles - ChemRxiv. Available at: [Link]
-
phenyl acetonitrile, 140-29-4. Available at: [Link]
-
Benzyl cyanide - Sciencemadness Wiki. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 3. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 4. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 8. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Executive Summary
You are encountering challenges in the synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile . This intermediate is critical for various agrochemical and pharmaceutical scaffolds (e.g., oxadiazine insecticides).[1] The standard conversion involves the nucleophilic substitution of 3,4-dichloro-5-(trifluoromethoxy)benzyl chloride (or bromide) using a cyanide source.[1]
Due to the strong electron-withdrawing nature of the substituents (two -Cl and one -OCF
This guide moves away from legacy DMSO/DMF methods (which suffer from difficult workups and thermal hazards) and standardizes on a Phase Transfer Catalysis (PTC) protocol.[1]
Module 1: The "Golden Batch" Protocol
This protocol is designed for self-validation.[1] If you deviate and yields drop, revert to these baseline conditions.
Reaction Scheme
(Where Ar = 3,4-Dichloro-5-(trifluoromethoxy)phenyl)[1]Optimized Conditions Table
| Variable | Recommendation | Technical Rationale |
| Solvent System | Toluene (3 vol) / Water (1 vol) | Biphasic system allows easy separation of inorganic salts and suppresses hydrolysis of the nitrile product.[1] |
| Reagent Stoichiometry | NaCN (1.2 - 1.3 equiv) | Slight excess drives kinetics; too much excess promotes polymerization of the active methylene product.[1] |
| Catalyst | TBAB (1-3 mol%) | Tetrabutylammonium bromide is the industry standard.[1] It balances lipophilicity (to enter toluene) and hydrophilicity (to grab |
| Temperature | 60°C - 75°C | The substrate is reactive.[1] Reflux (110°C) is often unnecessary and increases impurity profiles (dimers).[1] |
| Agitation | High Shear (>400 RPM) | Critical: PTC reactions are mass-transfer limited.[1] Poor stirring = stalled reaction.[1] |
| pH Control | Buffer to pH ~9-10 (Optional) | If hydrolysis is high, add |
Step-by-Step Methodology
-
Aqueous Phase Prep: Dissolve Sodium Cyanide (1.3 eq) in water (1.0 volume relative to substrate mass).[1] Optionally add 0.5 eq Sodium Bicarbonate to buffer pH.
-
Organic Phase Prep: Dissolve the Benzyl Chloride precursor (1.0 eq) and TBAB (0.02 eq) in Toluene (3.0 volumes).
-
Initiation: Heat the organic phase to 60°C. Slowly add the aqueous cyanide solution over 30 minutes.
-
Why? Adding cyanide to the substrate prevents a high local concentration of base, reducing the risk of dimerization.
-
-
Reaction: Stir vigorously at 60–75°C. Monitor by HPLC/TLC every 30 minutes.
-
Endpoint: Stop immediately when starting material is <1%.[1] Do not over-cook.
-
-
Quench: Cool to 20°C. Separate phases. Wash organic layer with water (
) and brine.[1] -
Workup: Dry over
and concentrate.
Module 2: Troubleshooting & FAQs
Q1: The reaction stalls at ~80% conversion. Adding more NaCN doesn't help.[1] Why?
Diagnosis: Catalyst Poisoning or Mass Transfer Failure.[1]
-
The Science: As the reaction proceeds, the aqueous phase becomes saturated with NaCl (the byproduct). This "salting out" effect can sometimes precipitate the catalyst or reduce the solubility of the cyanide.[1]
-
Solution:
-
Check Stirring: Ensure a vortex is visible.[1] The interface area determines the rate.[1]
-
Add Water: Add 0.5 volumes of water to dissolve precipitated salts.[1]
-
Switch Catalyst: If using TEBA (Benzyltriethylammonium chloride), switch to TBAB.[1] The longer butyl chains make the ion pair more soluble in the organic phase, which is crucial for this lipophilic substrate.
-
Q2: I see a new impurity spot (R ~ 0.2) and my yield is dropping.
Diagnosis: Hydrolysis to the Amide (
-
The Science: The Nitrile group is susceptible to hydrolysis under basic conditions and heat.[1] The electron-withdrawing
and groups make the nitrile carbon more electrophilic, accelerating this side reaction. -
Solution:
Q3: The reaction mixture turned dark/black, and I see a "double mass" peak in LC-MS.
Diagnosis: Oxidative Dimerization (Stilbene formation).
-
The Science: The benzylic protons in your product are highly acidic due to the electron-withdrawing nature of the ring substituents. In the presence of excess base (
) and trace oxygen, the product deprotonates and couples with itself. -
Solution:
Module 3: Visualizing the Workflow
Figure 1: Phase Transfer Catalysis Workflow
This diagram illustrates the movement of ions between phases, which is the engine of this reaction.
Caption: The catalytic cycle of TBAB (Q+).[1] The catalyst shuttles the reactive Cyanide (CN-) into the toluene layer to react with the Benzyl Chloride, then returns the Chloride (Cl-) to the water layer.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common reaction failures. SM = Starting Material.[1]
Module 4: Safety & Compliance (HCN Management)
Critical Warning: Reaction of NaCN with acid generates Hydrogen Cyanide (HCN) gas, which is fatal.[1]
-
pH Monitoring: Never allow the aqueous phase to become acidic.[1] Keep pH > 9.[1]
-
Bleach Trap: All reactor vents must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach) and NaOH.[1] This oxidizes any escaping cyanide to cyanate (safer).[1]
-
Waste Disposal: Quench aqueous waste with Bleach/NaOH solution and test for residual cyanide (using Prussian Blue test or test strips) before disposal.[1]
References
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195–199. Link[1]
-
Terpstra, M. A. (1957).[1][2] "Preparation of phenylacetonitriles." U.S. Patent 2,783,265.[1][2] (Describes the foundational industrial cyanation of benzyl halides). Link
-
BenchChem Technical Support. (2025). "Synthesis of 2-Phenylacetonitrile from Benzyl Chloride." BenchChem Knowledge Base.[1] (General protocols for substituted phenylacetonitriles). Link[1]
-
Leroux, F. R., et al. (2008).[1] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. (Discusses stability and electronic effects of the -OCF3 group). Link
Sources
Technical Support Center: Purification of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require methods to achieve high purity. As a key intermediate, the purity of this material is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile
This section addresses the most common initial questions researchers face when handling a crude reaction mixture containing the target compound.
Q1: What are the most probable impurities in my crude 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile?
A: The impurity profile is intrinsically linked to the synthetic route employed. Most commonly, phenylacetonitriles are synthesized via the cyanation of a corresponding benzyl halide.[1][2] Therefore, your crude product may contain:
-
Unreacted Starting Materials: The most common impurity is often the precursor, 3,4-dichloro-5-(trifluoromethoxy)benzyl halide (bromide or chloride).
-
Hydrolysis Byproducts: Although nitriles are relatively stable, harsh basic or acidic conditions during the reaction or work-up can lead to the formation of 3,4-dichloro-5-(trifluoromethoxy)phenylacetamide or the corresponding carboxylic acid.
-
Regioisomers: During the synthesis of the aromatic precursor, substitution reactions may yield isomers. For example, you could have impurities such as 2,3-dichloro-5-(trifluoromethoxy)phenylacetonitrile or other positional isomers. Identifying these often requires advanced analytical techniques like GC-MS or 2D NMR.[3]
-
Residual Reagents: Inorganic cyanide salts (e.g., NaCN, KCN) are highly toxic and must be thoroughly removed. If a phase-transfer catalyst was used, it might also be present.[4]
-
Solvent Residues: Residual high-boiling solvents from the reaction, such as DMF or DMSO.
Q2: How can I get a quick and reliable assessment of my crude product's purity?
A: A multi-faceted analytical approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical method to visualize the number of components in your mixture. Use a non-polar/polar solvent system like Hexanes/Ethyl Acetate. The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a clear picture of proton-containing impurities. Look for unexpected signals, particularly residual solvent peaks or signals corresponding to the benzylic protons of the starting material.
-
¹⁹F NMR: This is exceptionally useful due to the trifluoromethoxy group. It provides a very clean spectrum where each unique fluorine-containing compound gives a distinct signal. The presence of more than one singlet (or set of signals) strongly suggests the presence of regioisomers or other fluorine-containing byproducts.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities. It can help identify regioisomers by their mass fragmentation patterns and starting materials by their lower retention times.
Q3: My crude product is a dark, oily residue instead of the expected solid. What does this imply and how should I proceed?
A: A dark, intractable oil often indicates the presence of polymeric byproducts or significant degradation, which can occur if the reaction was overheated or run for an extended period.[1] These impurities can interfere with standard purification methods like crystallization.
Initial Remediation Strategy: Before attempting a full-scale purification, perform a "pre-purification" step. Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and treat it with activated charcoal. Stir for 15-30 minutes, then filter the mixture through a pad of Celite®. This process can effectively remove many of the high-molecular-weight, colored impurities. Afterward, concentrate the filtrate and reassess its physical state and purity by TLC before proceeding to a more rigorous purification method.
Section 2: Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during the purification process, explaining the underlying chemical principles.
Workflow Decision Pathway
The first step in any purification is to choose the right strategy. The following diagram outlines a logical decision-making process based on the nature of your crude material.
Caption: Decision tree for selecting a purification strategy.
Scenario 1: Recrystallization Failure
-
Problem: You are unable to find a suitable solvent for recrystallization, the product "oils out" upon cooling, or the final recovery is unacceptably low.
-
Causality & Expert Analysis: Recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. Low recovery often means the compound remains too soluble even at low temperatures or that significant impurities are preventing crystal lattice formation.
-
Troubleshooting & Solutions:
-
Systematic Solvent Screening: Do not guess. Perform a systematic screen using small amounts of your crude product in test tubes. The ideal single solvent will dissolve the compound when hot but not when cold. If a single solvent isn't found, a binary solvent system is the next logical step. A good binary system consists of a "soluble" solvent and a "non-soluble" (or anti-solvent). Dissolve the compound in a minimum of the hot "soluble" solvent, then add the "non-soluble" solvent dropwise until turbidity persists.
-
Addressing "Oiling Out": This is a common problem with moderately low-melting solids.
-
Use More Solvent: The concentration of the solute may be too high. Dilute the hot solution before cooling.
-
Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling promotes oil formation over crystal growth.
-
Seed Crystals: If you have a small amount of pure material, add a single seed crystal to the cooled solution to initiate crystallization.
-
-
Improving Recovery: If your product is too soluble, consider a different solvent system. If recovery from the first crop of crystals is low, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second, albeit likely less pure, crop of crystals.
-
| Solvent System | Boiling Point (°C) | Polarity | Rationale for Use |
| Isopropanol/Water | ~82 (IPA) | Polar Protic | Good for moderately polar compounds. Dissolve in hot isopropanol, add water as the anti-solvent. |
| Toluene/Hexanes | ~111 (Toluene) | Non-polar | Effective if impurities are significantly more or less polar than the product. |
| Ethyl Acetate/Heptane | ~77 (EtOAc) | Moderately Polar | A versatile system with a good polarity differential between the two solvents. |
| Dichloromethane/Pentane | ~40 (DCM) | Moderately Polar | A lower-boiling option, useful for heat-sensitive compounds. |
Scenario 2: Ineffective Column Chromatography Separation
-
Problem: Impurities are co-eluting with the desired product, resulting in poor separation and broad peaks.
-
Causality & Expert Analysis: Flash column chromatography separates compounds based on their differential partitioning between the stationary phase (typically silica gel) and the mobile phase (eluent).[5] Co-elution occurs when the eluent system does not provide sufficient selectivity between the product and the impurity. This is often due to the eluent being too polar (moving everything too quickly) or the compounds having very similar polarities.
-
Troubleshooting & Solutions:
-
Optimize the Eluent System with TLC: Never run a column without first optimizing the separation on a TLC plate. The ideal eluent system should provide a Retention Factor (Rf) of 0.25-0.35 for the target compound. This maximizes the resolution between your product and its nearest impurities.
-
Use a Shallow Gradient: If a single isocratic system doesn't work, use a shallow gradient. For example, instead of jumping from 5% to 20% Ethyl Acetate in Hexanes, run a gradient from 5% to 15% over several column volumes. This allows closely eluting spots more "time" on the column to separate.
-
Change Solvent Selectivity: If you are still getting co-elution, the polarity might be right, but the specific solvent interactions are not. Try a different solvent system with a similar polarity but different chemical properties. For instance, replace Ethyl Acetate/Hexanes with Dichloromethane/Methanol. Dichloromethane offers different interactions than hexanes, and methanol is a polar protic solvent, which interacts differently with the silica and your compounds than the aprotic ethyl acetate.
-
Section 3: Standard Operating Protocols (SOPs)
These protocols are designed to be self-validating and provide a robust starting point for purification.
SOP-01: Robust Aqueous Work-up for Crude Product
-
Objective: To remove inorganic salts, water-soluble reagents, and acidic/basic impurities.
-
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane, 10 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water. Shake gently and allow the layers to separate. Drain the aqueous layer. This removes the bulk of water-soluble salts.[4]
-
Wash 2 (Aqueous Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake, venting frequently. This will neutralize and remove any acidic impurities, such as 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid.
-
Wash 3 (Brine): Add an equal volume of saturated aqueous sodium chloride (brine). Shake and separate. This wash helps to break up emulsions and removes residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude, washed product.
-
Logical Flow of an Aqueous Work-up
Caption: Sequential removal of impurities during work-up.
SOP-02: Purification by Recrystallization
-
Objective: To obtain a highly pure crystalline solid. This protocol assumes a suitable solvent has been identified (see Scenario 1).
-
Methodology:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen recrystallization solvent to cover the solid.
-
Heat the mixture on a hot plate with stirring until it begins to boil.
-
Add more solvent in small portions until all the solid has just dissolved. Do not add excess solvent.
-
If using a binary solvent system, this is the point to add the anti-solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
SOP-03: Purification by Flash Column Chromatography
-
Objective: To separate the target compound from impurities of similar polarity.
-
Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives the target compound an Rf of 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, applying positive pressure. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
References
- Terpstra, M. A. (1957). U.S. Patent No. 2,783,265. Washington, DC: U.S. Patent and Trademark Office.
-
LookChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 27(9), 2928. Retrieved from [Link]
-
Mąkosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. Retrieved from [Link]
-
Jereb, M., & Zupan, M. (2007). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 46(38), 7248-7250. Retrieved from [Link]
- Google Patents. (n.d.). EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles.
-
Larsen, R. D., & Corley, E. G. (1990). 2-Hydroxyimino-2-phenylacetonitrile. Organic Syntheses, 68, 116. Retrieved from [Link]
-
Tlili, A., & Billard, T. (2013). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition, 52(45), 11786-11788. Retrieved from [Link]
-
Ross, D., & Boersma, N. (2018). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
Jäger, V., & Jautze, S. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 7, 1349-1357. Retrieved from [Link]
-
Welch, K. et al. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques, 9(4). Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Shishkov, I. V., & Tverdomed, S. N. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Retrieved from [Link]
-
Wang, C., et al. (2020). Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions. Organic & Biomolecular Chemistry, 18(30), 5853-5857. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10216-10221. Retrieved from [Link]
-
ResearchGate. (n.d.). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4). Retrieved from [Link]
-
Wu, J., & Yoshikai, N. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Chemistry–An Asian Journal, 7(12), 2698-2708. Retrieved from [Link]
Sources
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.dutscher.com [pdf.dutscher.com]
challenges in the cyanation step of phenylacetonitrile synthesis
Technical Support Center: Phenylacetonitrile Synthesis
Ticket ID: #CN-BENZ-001 Topic: Optimization and Troubleshooting of Benzyl Chloride Cyanation Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Nitrile Synthesis Support Hub
You have reached the Tier 3 Technical Support guide for the cyanation of benzyl chloride. This document addresses the specific challenges encountered during the nucleophilic substitution (
Unlike standard textbook protocols, this guide focuses on the Phase Transfer Catalysis (PTC) method, which is the industrial and laboratory standard for maximizing yield and minimizing hydrolysis side-reactions compared to classical ethanol/water systems.
Module 1: Core Protocol & Mechanism
User Query: "My reaction conversion stalls at 60%, and I see unreacted benzyl chloride. What is the optimal setup?"
Technical Analysis:
The reaction is a biphasic
The Solution: Phase Transfer Catalysis (PTC) You must use a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB or Benzyltriethylammonium chloride - TEBA) to shuttle the cyanide ion into the organic phase.[1]
Standard Operating Procedure (PTC Optimized)
| Parameter | Specification | Rationale |
| Reagents | Benzyl Chloride (1.0 eq), NaCN (1.2-1.5 eq) | Slight excess of cyanide drives the |
| Solvent System | Toluene (Organic) / Water (Aqueous) | Toluene solvates the product; minimal water dissolves NaCN, creating a saturated "brine" that reduces hydrolysis. |
| Catalyst | TBAB or TEBA (1-3 mol%) | Lipophilic cation pairs with |
| Temperature | 80°C - 90°C | Sufficient energy for |
| Agitation | High-Shear / Vigorous Stirring | Critical: Maximizes interfacial surface area for catalyst transfer. |
Visualizing the Mechanism
The following diagram illustrates the "Starks' Extraction Mechanism," showing how the catalyst shuttles cyanide across the phase boundary.
Caption: Figure 1. Phase Transfer Catalysis cycle showing the transport of cyanide ions (
Module 2: Troubleshooting & Optimization
User Query: "I followed the protocol, but my yield is low or the product looks wrong. How do I diagnose the failure?"
Use the following troubleshooting matrix to identify the root cause of your failure.
Troubleshooting Logic Flow
Caption: Figure 2. Diagnostic flowchart for identifying common failure modes in benzyl chloride cyanation, distinguishing between kinetic limitations and chemical side-reactions.
Module 3: Impurity Management (FAQ)
Q1: The product has an unbearable, repulsive odor, different from the almond-like smell of the nitrile. What is this?
A: This is Benzyl Isocyanide (
-
Cause: Cyanide is an ambident nucleophile. While the Carbon-attack (nitrile) is major, Nitrogen-attack (isocyanide) occurs as a minor side reaction.
-
Removal Protocol: Isocyanides are unstable in acid.
-
After separating the organic phase, wash it with 50% Sulfuric Acid (
) . -
Warm the mixture gently (approx. 60°C) for 5-10 minutes. This hydrolyzes the isocyanide to the amine (which goes into the aqueous acid layer) and formic acid.
-
Wash the organic layer with water, then saturated Sodium Bicarbonate (
) to neutralize.
-
Q2: My product contains white crystals that clog the distillation head. A: This is likely Phenylacetamide or Phenylacetic Acid .
-
Cause: Hydrolysis of the nitrile group. This happens if the reaction mixture is heated too long in the presence of excess water or strong base/acid.
-
Prevention: Use the PTC method with a concentrated aqueous cyanide phase (minimizing water volume) rather than a dilute solution. Stop the reaction immediately upon consumption of the starting material (monitor via TLC/GC).
Q3: The reaction turned into a solid block or thick tar. A: This is Polybenzyl (polymerization of benzyl chloride).
-
Cause: Benzyl chloride is reactive.[1][3][4][5][6][7][8] If the cyanation is too slow (poor stirring, no catalyst), benzyl chloride molecules react with each other (Friedel-Crafts alkylation type) catalyzed by trace metals or heat.
-
Prevention: Ensure high reaction rates using PTC and good stirring. Use freshly distilled benzyl chloride if the bottle is old or yellow.
Module 4: Safety & Waste Handling
Critical Warning: This reaction involves Sodium Cyanide (NaCN) and generates Phenylacetonitrile . Both are highly toxic.[6]
-
HCN Hazard: Never acidify the aqueous waste stream while it still contains cyanide. This will release Hydrogen Cyanide gas (Fatal).
-
Neutralization: Treat aqueous waste with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (
) before disposal.
-
-
Lachrymator: Benzyl chloride is a potent lachrymator (tear gas). Handle only in a functioning fume hood.
-
Skin Absorption: Phenylacetonitrile is absorbed through the skin. Wear double nitrile gloves and change them immediately if splashed.
References
-
Organic Syntheses, Coll.[2][9][10] Vol. 1, p. 107 (1941). Benzyl Cyanide. A classical method using ethanol/water reflux, providing foundational data on yield and side reactions.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Provides chemical safety, toxicity, and physical property data.
- Starks, C. M. (1971).Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 93, 1, 195–199. (Foundational text for the PTC mechanism described in Module 1).
-
BenchChem Technical Support. Synthesis of 2-Phenylacetonitrile from Benzyl Chloride. Troubleshooting guide for reagent quality and catalyst selection.
Sources
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- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sciencemadness Discussion Board - Benzyl Iodide/Benzyl Cyanide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Halogenated Phenylacetonitriles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the nuanced challenge of catalyst selection in cross-coupling reactions involving halogenated phenylacetonitriles. Our aim is to equip you with the expertise to navigate common experimental hurdles and optimize your synthetic strategies.
Introduction: The unique challenges of Phenylacetonitrile Substrates
Halogenated phenylacetonitriles are valuable building blocks in medicinal chemistry and materials science. However, the presence of the nitrile group (CN) introduces specific challenges in transition-metal-catalyzed cross-coupling reactions. The nitrile moiety can coordinate to the metal center, potentially inhibiting catalytic activity. Furthermore, the electronic properties of the nitrile group can influence the reactivity of the aryl halide. This guide will help you select the optimal catalyst system to overcome these challenges and achieve high-yielding, clean reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems encountered during your cross-coupling reactions with halogenated phenylacetonitriles.
Issue 1: Low or No Product Yield
-
Question: I am attempting a Suzuki-Miyaura coupling with a chloro-phenylacetonitrile, and I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low yield in Suzuki-Miyaura couplings of chloro-phenylacetonitriles is a frequent challenge due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1][2] The primary bottleneck is often the oxidative addition step.[1] Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for the activation of the C-Cl bond. You should consider more electron-rich and sterically hindered phosphine ligands, which are known to facilitate the oxidative addition of aryl chlorides.[3][4][5] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates.[6][7]
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with the appropriate ligand can be more effective than in-situ reduction of a Pd(II) salt.[8][9]
-
Base Selection: The choice of base is critical. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[10]
-
Solvent and Temperature: Ensure your solvent is rigorously degassed to prevent catalyst oxidation.[9] Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[8][11] Increasing the reaction temperature can also promote the reaction, but be mindful of potential side reactions.[9]
-
Water Content: In anhydrous couplings with K₃PO₄, a small amount of water can be beneficial.[12]
-
Issue 2: Significant Side Product Formation
-
Question: In my Buchwald-Hartwig amination of a bromo-phenylacetonitrile, I am observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). How can I suppress this side reaction?
-
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, leading to the formation of phenylacetonitrile instead of your desired coupled product.[10] This side reaction is often promoted by certain bases and reaction conditions. Here are some strategies to minimize it:
-
Base Selection: Use a non-coordinating or sterically hindered base. Strong, nucleophilic bases can sometimes act as hydride donors. Consider switching to a weaker base if your reaction tolerates it, or use a bulky base like lithium bis(trimethylsilyl)amide (LiHMDS) if compatible with your substrate.
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as isopropanol, especially at elevated temperatures.[10] Toluene or dioxane are generally safer choices.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different phosphine ligands to find one that favors the desired C-N bond formation.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can help minimize the formation of side products.
-
-
Question: I am performing a Sonogashira coupling with an iodo-phenylacetonitrile and see a lot of alkyne homocoupling (Glaser coupling). What can I do to favor the cross-coupling product?
-
Answer: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, particularly in the presence of copper co-catalysts.[13] To promote the desired cross-coupling, you can try the following:
-
Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions. Several palladium catalyst systems can effectively promote the coupling without the need for a copper co-catalyst, thus eliminating the primary pathway for homocoupling.
-
Slow Addition of Alkyne: If using a copper co-catalyst, adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, disfavoring the homocoupling reaction.[13]
-
Excess Alkyne: Using a slight excess of the terminal alkyne can also help to drive the reaction towards the cross-coupled product.[13]
-
Amine Base: The choice of amine base can also be important. A bulky amine base can sometimes help to suppress homocoupling.
-
Issue 3: Catalyst Deactivation
-
Question: My cross-coupling reaction starts well but then stalls before completion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?
-
Answer: Catalyst deactivation can occur through several mechanisms, especially when working with functionalized substrates like phenylacetonitriles.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by trace amounts of oxygen.[9] Ensure all your reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[9]
-
Ligand Oxidation: Phosphine ligands can also be oxidized, rendering them unable to coordinate to the palladium center.[9] Use high-purity, fresh ligands and store them under an inert atmosphere.
-
Nitrile Coordination: The nitrile group of your substrate or product can coordinate to the palladium center, potentially forming stable, off-cycle complexes that inhibit catalytic turnover. Using bulky, electron-rich ligands can help to disfavor this coordination and promote the desired catalytic cycle.[6]
-
Impure Reagents: Impurities in your starting materials, base, or solvent can poison the catalyst. Ensure you are using high-purity reagents.
-
Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
-
Q1: What is the general reactivity trend for halogenated phenylacetonitriles in cross-coupling reactions?
-
A1: The reactivity generally follows the order of C-I > C-Br > C-Cl.[1] This is due to the decreasing bond strength of the carbon-halogen bond, which makes the oxidative addition step easier for heavier halogens. Consequently, more reactive catalyst systems are typically required for aryl chlorides.
-
-
Q2: Which class of ligands is generally recommended for cross-coupling with challenging substrates like chloro-phenylacetonitriles?
-
A2: For challenging substrates like aryl chlorides, electron-rich and sterically bulky phosphine ligands are highly recommended.[3][4][5] The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky alkylphosphine ligands (e.g., t-Bu₃P) have shown great success in facilitating the difficult oxidative addition step.[6][7][14] N-heterocyclic carbenes (NHCs) are another class of ligands that can be effective for these transformations.[15]
-
-
Q3: Can the position of the halogen on the phenyl ring affect the reaction?
-
A3: Yes, the position of the halogen can have a significant electronic and steric effect. Halogens in the ortho position to the acetonitrile group can introduce steric hindrance, potentially requiring more sterically demanding ligands to facilitate the reaction. The electronic effect of the nitrile group (electron-withdrawing) will also be more pronounced when the halogen is in the ortho or para position.
-
Reaction Conditions
-
Q4: What is the role of the base in a Suzuki-Miyaura coupling, and how do I choose the right one?
-
A4: In a Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step by activating the organoboron species.[1] The choice of base depends on the reactivity of your substrates. For highly reactive substrates, a weaker base like sodium carbonate may suffice. For less reactive substrates, such as aryl chlorides, a stronger base like potassium phosphate or cesium carbonate is often necessary to achieve good yields.[10]
-
-
Q5: Is it always necessary to use a co-catalyst like CuI in Sonogashira couplings?
-
A5: While the classic Sonogashira reaction uses a copper(I) co-catalyst, there are now many "copper-free" Sonogashira protocols available.[16] These methods can be advantageous in preventing the alkyne homocoupling side reaction and are often preferred when working with sensitive substrates.
-
-
Q6: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?
-
A6: To ensure reproducibility, it is crucial to maintain strict control over your reaction parameters. This includes:
-
Data & Protocols
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Phenylacetonitriles
| Halogen | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Iodo | Pd(PPh₃)₄ (2-5 mol%) | - | K₂CO₃ | Toluene/H₂O | 80-100 |
| Bromo | Pd₂(dba)₃ (1-3 mol%) | SPhos (2-6 mol%) | K₃PO₄ | Dioxane | 100-110 |
| Chloro | Pd(OAc)₂ (2-5 mol%) | XPhos (4-10 mol%) | Cs₂CO₃ | t-BuOH | 100-120 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloro-phenylacetonitrile
-
To an oven-dried Schlenk tube, add the chloro-phenylacetonitrile (1.0 mmol), the boronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed tert-butanol (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Decision-Making Workflow for Catalyst Selection
Caption: A workflow to guide catalyst selection based on the aryl halide.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Cu Catalyzed Sonogashira cross coupling of phenyl iodide and phenyl acetylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]
-
PubMed. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. Retrieved from [Link]
-
ACS Publications. (2018, April 16). Ni/Ti Dual Catalytic Cross-Coupling of Nitriles and Organobromides To Access Ketones. Retrieved from [Link]
-
ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Springer. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki—Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
PMC. (n.d.). Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. Retrieved from [Link]
-
PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
NIH. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ACS Publications. (2020, August 6). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]
-
ResearchGate. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Retrieved from [Link]
-
NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioconjugation - Wikipedia [en.wikipedia.org]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Executive Summary
This technical guide addresses the critical impurity profile associated with the cyanation of 3,4-dichloro-5-(trifluoromethoxy)benzyl chloride to produce 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile (hereafter referred to as DCTF-BnCN ).
While the nucleophilic substitution of benzyl chlorides with cyanide is a standard transformation, the electron-deficient nature of the DCTF ring introduces specific sensitivities—particularly toward acidity of the
Part 1: Impurity Dashboard & Identification
The following table summarizes the most frequent byproducts detected during HPLC/GC-MS analysis of the crude reaction mixture.
| Component | Structure Description | Relative Retention (RRT) | Origin | Criticality |
| DCTF-BnCN | Target Nitrile | 1.00 | Main Product | N/A |
| Impurity A | DCTF-Benzyl Alcohol | < 1.0 (Early eluter) | Hydrolysis of Starting Material (SM) | High (Yield Loss) |
| Impurity B | DCTF-Phenylacetamide | ~ 0.8 - 0.9 | Partial Hydrolysis of Nitrile | Medium |
| Impurity C | DCTF-Benzaldehyde | < 1.0 | Hydrolysis of benzal chloride impurity in SM | High (Reactivity) |
| Impurity D | > 1.5 (Late eluter) | Alkylation of Product by SM | High (Purification) | |
| Impurity E | DCTF-Cinnamonitrile | > 1.2 | Condensation of Impurity C + Product | Medium |
Part 2: Troubleshooting Guides (Q&A)
Module 1: The "Dimer" Problem (Late-Eluting Impurities)
User Question: "We are observing a persistent high-molecular-weight impurity (approx. 2x mass of product) that increases when we extend the reaction time to push conversion. What is this, and how do we stop it?"
Technical Analysis: This is a classic case of dialkylation (Impurity D). The DCTF ring is highly electron-withdrawing due to the dichloro and trifluoromethoxy groups. This acidity renders the benzylic protons of the product (DCTF-BnCN ) significantly more acidic than those of a standard phenylacetonitrile.
Mechanism:
-
As the reaction proceeds, the concentration of Product increases.
-
Under basic conditions (aqueous cyanide/PTC), the Product is deprotonated to form a carbanion.
-
This carbanion acts as a nucleophile, attacking the remaining Starting Material (Benzyl Chloride).
-
Result: A "dimer" molecule: Bis(3,4-dichloro-5-trifluoromethoxyphenyl)acetonitrile.
Corrective Protocol:
-
Control pH: Avoid using strong hydroxide bases. Use buffered aqueous NaCN or maintain pH < 10.
-
Staged Addition: Do not add all Starting Material at once. Add the benzyl chloride slowly to the cyanide solution.[1] This keeps the concentration of the electrophile (SM) low relative to the cyanide nucleophile, statistically favoring the CN- attack over the carbanion attack.
-
Quench Early: Do not "cook" the reaction to 100% conversion. Stop at 98% conversion. The remaining 2% SM is easier to remove (distillation/crystallization) than the heavy dimer.
Module 2: Hydrolysis & The "Amide" Peak
User Question: "Our HPLC shows a new peak appearing just before the product during workup. It resists removal by acid wash. Is this the isonitrile?"
Technical Analysis: While isonitriles are possible (and smell terrible), they are usually minor in aqueous PTC conditions. The peak is likely 3,4-dichloro-5-(trifluoromethoxy)phenylacetamide (Impurity B).
Causality: Nitriles hydrolyze to amides (and eventually acids) in the presence of water and extreme pH or heat.
-
Risk Factor 1: High temperature (>80°C) with high pH (from excess NaCN).
-
Risk Factor 2: Oxidative hydrolysis if peroxides are present in solvents (e.g., uninhibited ethers).
Validation Test: Take a small aliquot of the impurity. Treat it with 6M HCl at reflux. If it converts to the corresponding Phenylacetic Acid (which shifts significantly in HPLC/TLC), it was the Amide.
Prevention:
-
Temperature Control: Maintain reaction temperature at 40–60°C. Do not exceed 70°C unless necessary.
-
Water Volume: Minimize the aqueous phase volume. Use a saturated NaCN solution (approx. 30-35% w/w) rather than a dilute one to reduce water activity.
Module 3: Upstream Quality (The Hidden Aldehyde)
User Question: "We see a yellow discoloration and a peak corresponding to a stilbene-like structure. We are using high-purity benzyl chloride (>98%)."[2]
Technical Analysis:
The 98% purity specification often hides the most dangerous impurity: Benzal Chloride (
-
Origin: Over-chlorination during the radical halogenation of the toluene precursor.
-
Pathway:
-
Benzal chloride hydrolyzes rapidly in the aqueous NaCN solution to form DCTF-Benzaldehyde (Impurity C).
-
The aldehyde reacts with the active methylene group of your product (DCTF-BnCN) via a Knoevenagel Condensation (catalyzed by the base present).
-
Result: A substituted Cinnamonitrile (Impurity E), which is often yellow and highly conjugated.
-
Solution:
-
QC Check: You must analyze your starting material by GC. Look specifically for the benzal chloride peak (usually elutes just after the benzyl chloride).
-
Spec Limit: Set a strict limit for benzal chloride (< 0.1%). If the SM is dirty, perform a fractional distillation before the cyanation step.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of DCTF-BnCN with minimized dimerization and hydrolysis.
Reagents:
-
3,4-Dichloro-5-(trifluoromethoxy)benzyl chloride (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq) or TEBA (0.02 eq)
-
Solvent: Toluene (3 vol) / Water (1 vol)
Step-by-Step Workflow:
-
Preparation of Aqueous Phase:
-
In a reactor, dissolve NaCN (1.2 eq) in the minimum amount of water (approx. 1.5 mL water per gram of NaCN).
-
Note: High concentration favors cyanation over hydrolysis.
-
-
Catalyst Addition:
-
Add the Phase Transfer Catalyst (TBAB, 2 mol%) to the aqueous solution. Stir for 10 mins.
-
-
Organic Phase Preparation:
-
Dissolve the DCTF-benzyl chloride in Toluene (3 volumes).
-
-
Controlled Addition (Crucial Step):
-
Heat the aqueous mixture to 45°C.
-
Add the Toluene solution dropwise over 2–4 hours.
-
Why? This keeps the concentration of unreacted benzyl chloride low, preventing the "Dimer" formation (Impurity D).
-
-
Reaction Monitoring:
-
Maintain temperature at 50–55°C. Monitor by HPLC every hour after addition.
-
Stop Point: Quench when Starting Material < 1.0%. Do not wait for 0%.
-
-
Workup:
Part 4: Reaction Network Visualization
The following diagram illustrates the primary reaction pathway and the divergence points leading to critical impurities.
Caption: Reaction network showing the main cyanation pathway (Green) and critical diversion points leading to hydrolysis, dimerization, and condensation byproducts (Red).
References
-
Starks, C. M. (1971).[5] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link
-
Makosza, M. (1975). Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis. Pure and Applied Chemistry. Link
-
BenchChem Technical Support. (2025). Side reactions and byproduct formation in the cyanation of benzyl halides.[1][3] BenchChem Knowledge Base. Link
- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
13C NMR spectrum interpretation for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
This guide provides an in-depth technical analysis of the 13C NMR spectrum for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile . It is designed for researchers requiring structural validation of this specific halogenated intermediate, often utilized in the synthesis of agrochemicals and tyrosine kinase inhibitors.
This analysis moves beyond simple peak listing; it employs a comparative fragment approach , validating the target spectrum against two commercially established alternatives: 3,4-Dichlorophenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile.
Part 1: Structural Context & Comparative Analysis
To interpret the spectrum of the target molecule (C
The Comparative Matrix
The following table contrasts the target molecule with its closest structural analogs. This method isolates the specific spectral perturbations caused by the addition of the
| Feature | Target Molecule | Alternative A (Chlorine Core) | Alternative B (Fluoro Core) |
| Compound | 3,4-Dichloro-5-(trifluoromethoxy)-phenylacetonitrile | 3,4-Dichlorophenylacetonitrile | 4-(Trifluoromethoxy)phenylacetonitrile |
| CAS | Specific Intermediate | 3218-49-3 | 2338-75-2 |
| Key Functional Group | |||
| Nitrile ( | ~117.5 ppm | ~117.8 ppm | ~117.6 ppm |
| Methylene ( | ~21.8 ppm | ~22.0 ppm | ~22.5 ppm |
| ~120.5 ppm (q, | Absent | ~120.9 ppm (q, | |
| Aromatic Complexity | High (Asymmetric, 6 signals) | Medium (Asymmetric, 6 signals) | Low (Symmetric AA'BB' system) |
Technical Insight: The presence of the
group at the 5-position breaks the potential symmetry of the dichloro-ring, resulting in a highly complex aromatic region where spin-spin coupling () will split specific aromatic carbon signals, distinguishing this molecule from Alternative A.
Part 2: 13C NMR Spectral Interpretation (Detailed)
The interpretation below is derived from substituent chemical shift (SCS) additivity rules and validated against the fragment data of the alternatives.
The Aliphatic Region (High Field)
-
~21.5 - 22.5 ppm (
):-
Assignment: Benzylic methylene carbon.
-
Logic: This signal is shielded relative to heteroatom-bound methylenes but deshielded compared to alkyl chains due to the electron-withdrawing nitrile and phenyl ring.
-
Validation: Look for a DEPT-135 "down" phase (inverted signal) to confirm
character.
-
The Nitrile Region
-
~117.0 - 118.0 ppm (
):-
Assignment: Nitrile carbon.
-
Logic: Characteristic low intensity due to long relaxation times (
) and lack of NOE enhancement (quaternary carbon). -
Warning: This peak often overlaps with the
quartet or aromatic signals. High scan counts are required for unambiguous detection.
-
The Trifluoromethoxy Signature (The Diagnostic Peak)
-
~119.0 - 122.0 ppm (
):-
Multiplicity: Quartet (
Hz). -
Assignment: The trifluoromethoxy carbon.
-
Mechanism: The three equivalent fluorine atoms (
) split the carbon signal into a 1:3:3:1 intensity pattern. -
Identification Protocol: If you observe a large splitting (
ppm width total) centered around 120 ppm, this confirms the integrity of the moiety.
-
The Aromatic Region ( 125 - 155 ppm)
The benzene ring is tetrasubstituted (1-CH2CN, 3-Cl, 4-Cl, 5-OCF3).
-
C-O (Ipso to
): ~148-150 ppm.-
Coupling: Will appear as a small quartet (
Hz) or broad singlet.
-
-
C-Cl (Ipso to Cl): Two distinct quaternary signals around
130-135 ppm. -
C-H (Unsubstituted): Two signals (C2 and C6).
-
C6 (Between
and ): Likely a quartet ( Hz) due to proximity to the group. -
C2 (Between
and ): Singlet (or weak doublet if long-range coupling exists).
-
Part 3: Experimental Protocol
To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol.
Objective: Obtain a spectrum with sufficient S/N ratio to resolve the
-
Sample Preparation:
-
Solvent: Dissolve 30-50 mg of sample in 0.6 mL DMSO-d6 (preferred for solubility of polar intermediates) or CDCl3 .
-
Note: DMSO-d6 signals (
39.5, septet) must not obscure the peak (~22 ppm).
-
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The nitrile and chlorinated carbons have long
relaxation times. Short delays will suppress these diagnostic peaks. -
Scans (NS): Minimum 1024 scans (approx. 1 hour on 400 MHz) to visualize the outer wings of the
quartet.
-
-
Processing:
-
Line Broadening (LB): Apply 1.0 - 2.0 Hz to improve S/N for the quaternary carbons.
-
Zero Filling: Fill to at least 64k points to resolve small coupling constants (
).
-
Part 4: Visualization of Structural Logic
The following diagrams illustrate the assignment workflow and the specific coupling pathways expected in this molecule.
Diagram 1: Spectral Assignment Workflow
Caption: Logical workflow for assigning the 13C NMR signals of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile.
Diagram 2: Substituent Effects & Coupling Topology
Caption: Topology of 13C-19F coupling and chlorine substituent effects on the aromatic ring.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shift additivity rules).
-
National Institute of Standards and Technology (NIST). (2023). 4-(Trifluoromethoxy)phenylacetonitrile Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Reich, H. J. (2023). 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. (Authoritative source for C-F coupling constants). Available at: [Link]
Sources
High-Resolution Mass Spectrometry Guide: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Executive Summary & Chemical Identity[1]
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), particularly kinase inhibitors and voltage-gated ion channel modulators. Its unique substitution pattern—combining electron-withdrawing chlorine atoms with a lipophilic trifluoromethoxy group—creates distinct mass spectrometric signatures essential for impurity profiling and structural elucidation.
This guide provides a definitive technical analysis of its fragmentation behavior, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, supported by predictive modeling and analog comparisons.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 2-[3,4-Dichloro-5-(trifluoromethoxy)phenyl]acetonitrile |
| CAS Number | Not widely listed; Analogous to 2338-75-2 |
| Molecular Formula | C₉H₄Cl₂F₃NO |
| Exact Mass (Monoisotopic) | 268.9622 Da |
| Molecular Weight | ~270.03 g/mol |
| Isotope Pattern (Cl₂) | 9:6:1 (M : M+2 : M+4) |
| Key Functional Groups | Nitrile (-CN), Aryl Chloride (-Cl), Trifluoromethoxy (-OCF₃) |
Instrumentation & Method Selection: EI vs. ESI
The choice of ionization technique drastically alters the observed spectral topology. Due to the high electronegativity of the substituents, this molecule exhibits distinct behaviors in "hard" (EI) versus "soft" (ESI) ionization.
Comparative Methodology Guide
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS) |
| Primary Utility | Structural elucidation; Fingerprinting. | Trace quantification; Biological matrix analysis. |
| Ionization Mechanism | ||
| Molecular Ion Stability | Moderate. Radical cation ( | High. Adducts ( |
| Key Challenge | The -OCF₃ group is labile; extensive fragmentation may obscure | Nitriles are weak proton acceptors; requires ammonium buffers or negative mode. |
| Recommendation | Preferred for ID. The isotope pattern of the molecular ion is definitive. | Preferred for Quant. Use Negative Mode (ESI-) due to acidic |
Fragmentation Analysis (Electron Ionization)
In Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation driven by the stability of the aromatic core versus the lability of the halogenated substituents.
The Molecular Ion Cluster ( )
The spectrum is anchored by the molecular ion cluster at m/z 269, 271, 273 .
-
Isotope Signature: The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio .
-
Mechanism: Ionization occurs primarily at the aromatic ring
-system or the lone pairs of the chlorine/oxygen atoms.
Primary Fragmentation Pathways
-
Benzylic Cleavage (Loss of
CN / HCN):-
Unlike simple alkyl nitriles, phenylacetonitriles often lose the nitrile group (
CN, 26 Da) or hydrogen cyanide (HCN, 27 Da) to form a substituted benzyl/tropylium cation. -
Observed Ion: m/z ~242 (M - HCN).
-
-
Trifluoromethoxy Fragmentation (Loss of
OCF₃ vs CF₃):-
Pathway A (Loss of
OCF₃): Cleavage of the Ar-O bond releases the stable trifluoromethoxy radical (85 Da).-
Product: Dichlorobenzyl cation (m/z ~184).
-
-
Pathway B (Loss of
CF₃): Cleavage of the O-C bond releases the CF₃ radical (69 Da), leaving a phenoxy cation.-
Product: Dichloro-phenoxy cation (m/z ~200), which subsequently loses CO (28 Da) to form m/z 172.
-
-
-
Dechlorination (Loss of
Cl):-
Radical loss of chlorine (35/37 Da) is common in polychlorinated aromatics, especially from the molecular ion or subsequent fragments.
-
Product: m/z ~234 (M - Cl).
-
Fragmentation Pathway Diagram
Figure 1: Predicted EI fragmentation tree for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile showing primary loss of HCN, Cl, and OCF3 groups.
Comparative Analysis: Analog Profiling
To validate the identity of this compound without a reference standard, compare its spectral footprint against established analogs.
| Feature | Target Compound | Analog 1: 3,4-Dichlorophenylacetonitrile | Analog 2: 4-(Trifluoromethoxy)phenylacetonitrile |
| Molecular Ion (M+) | m/z 269 (Cl₂ pattern) | m/z 185 (Cl₂ pattern) | m/z 201 (No Cl pattern) |
| Base Peak (Predicted) | m/z 269 or 184 | m/z 149 (M - HCl) | m/z 116 (M - OCF₃) |
| Trifluoromethoxy Loss | Yes (m/z 184) | No | Yes (m/z 116) |
| Chlorine Loss | Yes (M - 35) | Yes (M - 35) | No |
| HCN Loss | Present (m/z 242) | Present (m/z 158) | Present (m/z 174) |
Key Insight: The target compound is distinguished by the simultaneous presence of the Cl₂ isotope cluster and the neutral loss of 85 Da (OCF₃), which is absent in the dichloro-only analog.
Experimental Protocols
GC-MS Analysis (Standard Protocol)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (constant flow).
-
Inlet Temp: 250°C (Split 10:1).
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–400.
LC-MS Analysis (ESI- Negative Mode)
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 10 min.
-
Ionization: ESI Negative (ESI-).
-
Rationale: The acidic
-protons (adjacent to nitrile and electron-deficient ring) facilitate deprotonation .
-
-
Target Ion: m/z 267.9 (Monoisotopic
).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4-Dichlorophenylacetonitrile (CAS 3218-49-3). NIST Chemistry WebBook.[1][2] Link
-
Sigma-Aldrich. Product Specification: 4-(Trifluoromethyl)phenylacetonitrile. Merck KGaA. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes, Vol. 3(142).[3] Link
Sources
High-Resolution Mass Spectrometry Guide: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
[1][2]
Executive Summary: The Analyte Profile
This compound represents a challenging class of halogenated aromatic nitriles often used as intermediates in agrochemical and pharmaceutical synthesis. Its analysis is complicated by its electron-deficient nature, which suppresses ionization in standard Electrospray Ionization (ESI) positive modes.[1][2]
| Property | Specification |
| Formula | |
| Monoisotopic Mass | 268.9622 Da |
| Key Functional Groups | Nitrile ( |
| LogP (Predicted) | ~3.5 (Moderately Lipophilic) |
| Analytical Challenge | Low proton affinity due to electron-withdrawing substituents (Cl, |
Comparative Analysis: Ionization & Detection Alternatives
To achieve optimal sensitivity, one must move beyond "default" settings.[1][2] Below is a comparison of ionization techniques and detection modes specifically for this electron-deficient molecule.
A. Ionization Source Comparison: ESI vs. APCI
The presence of two chlorine atoms and a trifluoromethoxy group on the phenyl ring creates a strong electron-withdrawing effect, significantly reducing the basicity of the nitrile nitrogen.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Target |
| Mechanism | Ion evaporation/Charge residue (Solution phase chemistry).[1][2] | Gas-phase ion-molecule reactions (Corona discharge).[1][2] | APCI Wins |
| Suitability | Best for polar, ionic species.[2] | Best for neutral, non-polar, or thermally stable species.[2] | The target is neutral and lipophilic.[3] |
| Sensitivity | Low/Medium .[1][2] The target resists protonation ( | High . Gas-phase proton transfer is more energetic and effective for weak bases.[1][2] | APCI provides ~5-10x signal enhancement.[1][2] |
| Adducts | High formation of | Predominantly | APCI simplifies precursor selection.[1][2] |
B. Polarity Comparison: Positive vs. Negative Mode
While positive mode is standard for nitriles, the unique substitution pattern of this molecule opens a window for negative mode analysis.
-
Positive Mode (
): Relies on the nitrile nitrogen lone pair.[1][2] Weak signal expected due to ring deactivation.[1][2] -
Negative Mode (
): The methylene protons ( -position to nitrile) are acidified by the flanking nitrile and the electron-deficient ring.[1][2]
Expert Insight: For trace analysis, Negative Mode ESI is often the "hidden champion" for this specific class of halogenated phenylacetonitriles, offering lower background noise than APCI(+).[2]
High-Resolution Mass Spectrum Analysis
The Isotope Signature (The "Fingerprint")
The most critical validation step for this molecule is the chlorine isotope pattern. Chlorine exists naturally as
-
M (Monoisotopic): Contains
[1][2] -
M+2: Contains
(Relative Intensity ~65%)[1][2] -
M+4: Contains
(Relative Intensity ~11%)[1][2]
Note: The Trifluoromethoxy group does not contribute to the isotope pattern complexity as Fluorine is monoisotopic (
Fragmentation Pathways (MS/MS)
In MS/MS experiments (Collision Induced Dissociation - CID), the molecule undergoes characteristic neutral losses.[1][2]
-
Loss of
Radical/Neutral: High energy cleavage.[1][2] -
Benzylic Cleavage: Loss of the cyanomethyl group.[2]
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation logic for the protonated precursor
Figure 1: Predicted fragmentation pathways. The loss of HCN is the diagnostic transition for the nitrile moiety, while OCF3 loss confirms the ether substituent.
Experimental Protocol: Validated Workflow
This protocol is designed for a Q-TOF or Orbitrap system coupled with UHPLC.[1][2]
Phase 1: Sample Preparation[1][2]
-
Solvent: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade). Acetonitrile is acceptable but Methanol often provides better ionization for phenolics/nitriles in negative mode.[1][2]
-
Dilution: Dilute to 1 µg/mL (1 ppm) with 50:50 Methanol:Water + 5mM Ammonium Acetate.
Phase 2: LC-MS Parameters[1][2][4]
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Standard retention for lipophilic aromatics.[1][2] |
| Mobile Phase A | Water + 5mM Ammonium Formate | Promotes ionization.[1][2] |
| Mobile Phase B | Methanol | Strong elution strength for halogenated rings.[1][2] |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation.[1][2] |
| Gradient | 5% B to 95% B over 5 mins | Fast elution expected due to lipophilicity (LogP ~3.5).[1][2] |
| Ionization | ESI(-) (Primary) & APCI(+) (Secondary) | See Section 2.[1][2] |
| Mass Range | m/z 100 - 500 | Covers precursor and all relevant fragments.[1][2] |
| Resolution | > 30,000 FWHM | Required to resolve |
Phase 3: Data Processing & Confirmation Criteria
To confirm the identity of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile, the acquired spectrum must meet all three criteria:
References
-
Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer International Publishing.[1][2] (General principles of ESI/APCI and Isotope patterns). [1][2]
-
Holčapek, M., et al. (2010).[1][2] "Atmospheric pressure photoionization: Basic principles and applications." Mass Spectrometry Reviews. (Comparison of ionization modes for non-polar compounds). [1][2]
-
Thurman, E. M., & Ferrer, I. (2003).[1][2] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.[1][2] (Protocols for chlorinated nitriles in environmental analysis). [1][2]
-
NIST Chemistry WebBook. "Isotopic Compositions for Chlorine and Fluorine."[1][2] National Institute of Standards and Technology.[2]
Safety Operating Guide
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile: Proper Disposal Procedures
This guide outlines the critical safety and disposal protocols for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile . As a Senior Application Scientist, I have structured this to prioritize operator safety and downstream compliance, focusing on the specific hazards posed by the nitrile and trifluoromethoxy functional groups.
CAS Number: [Refer to specific vendor SDS, e.g., TCI/Sigma for analogs] (Commonly treated under generic halogenated nitrile protocols if specific CAS is proprietary/new). Chemical Class: Halogenated Aromatic Nitrile / Organofluorine.
Part 1: Hazard Profiling & Causality
To dispose of this compound safely, you must understand why standard organic waste protocols are insufficient.
-
The Nitrile Moiety (-CH₂CN):
-
Risk: Under acidic conditions (pH < 7), organic nitriles can hydrolyze to release Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.
-
Operational Implication: The waste stream must be maintained at a neutral-to-basic pH (pH 8–10) to lock the cyanide group in solution or prevent hydrolysis.[1]
-
-
The Trifluoromethoxy Group (-OCF₃) & Chlorine Substituents:
-
Risk: Upon thermal decomposition (incineration), this molecule releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .[2][3] HF is highly corrosive to standard incinerator linings and toxic to operators.
-
Operational Implication: This cannot be disposed of in "General Organic Waste." It must be flagged as "Halogenated Waste – High Fluorine Content" to ensure the receiving facility uses scrubbers (alkaline quench) during incineration.
-
Part 2: Bench-Level Stabilization Protocol
Do not move waste to the central accumulation area until these steps are complete.
Step 1: Quenching & pH Stabilization
If the compound is in a reaction mixture:
-
Check pH: Use a broad-range pH strip.
-
Adjust: If acidic, slowly add 1M NaOH or Saturated Sodium Bicarbonate (NaHCO₃) until pH is between 8 and 10 .
-
Why? This prevents the formation of HCN gas during storage and transport.
-
-
Verify: Re-test pH after 5 minutes to ensure stability.
Step 2: Container Selection[4]
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (due to potential corrosion from residual halides).
-
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
Step 3: Labeling (The "Self-Validating" Step)
A generic "Hazardous Waste" label is unsafe. The label must explicitly state:
-
Contents: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile.[1][5]
-
Hazards: TOXIC (Nitrile), CORROSIVE GAS POTENTIAL (Halogens).
-
Critical Note: "DO NOT MIX WITH ACIDS."
Part 3: Data & Incompatibility Matrix
Table 1: Physical & Disposal Properties
| Property | Value/Condition | Relevance to Disposal |
| Physical State | Solid (low melting) or Liquid | Use secondary containment for liquids.[1][5] |
| Flash Point | >110°C (Typical for analogs) | Classifies as "Combustible" rather than "Flammable" (usually).[1][5] |
| Water Solubility | Low / Insoluble | Do not attempt to flush down drains.[1][5] |
| Reactivity | Reacts with Strong Oxidizers | Risk of fire/explosion; keep separate from Nitric Acid/Peroxides.[1][5] |
| Acid Sensitivity | High (HCN generation) | CRITICAL: Segregate from all acid waste streams.[1][5] |
Table 2: Incompatibility Matrix
| Waste Stream | Compatibility | Result of Mixing |
| Aqueous Acid | INCOMPATIBLE | FATAL: Evolution of Hydrogen Cyanide (HCN) gas.[1][5] |
| Strong Oxidizers | INCOMPATIBLE | Fire/Explosion; formation of toxic NOx fumes.[1][5] |
| Halogenated Solvents | COMPATIBLE | Acceptable for co-disposal (e.g., DCM, Chloroform).[1][5] |
| Non-Halogenated Solvents | CONDITIONAL | Acceptable, but increases disposal cost of the non-halogenated stream.[1][5] |
Part 4: Waste Segregation Workflow (Visualization)
The following decision tree illustrates the logical flow for segregating this specific compound to prevent accidental HCN generation or incinerator damage.
Figure 1: Decision tree ensuring pH stability and correct waste stream segregation.
Part 5: Final Disposal & Emergency Procedures
Final Disposal Endpoint
The ultimate destruction method for this compound is High-Temperature Incineration .
-
Requirement: The facility must operate at >1000°C with flue gas cleaning (alkaline scrubbing) to capture the Hydrogen Fluoride (HF) generated from the trifluoromethoxy group.
-
Waste Code (US RCRA):
-
Likely D003 (Reactivity) if cyanide generation is possible.
-
F001/F002 if mixed with listed halogenated solvents.
-
Check if the specific nitrile is P-listed (Acute Hazardous) or U-listed (Toxic). While this specific complex molecule may not be explicitly listed, it should be managed with the stringency of a P-listed cyanide source due to the -CN group.
-
Emergency Spill Protocol
-
Evacuate: If a large quantity (>100mL) is spilled or if an almond-like odor (HCN) is detected.
-
PPE: Wear Butyl Rubber or Nitrile gloves, safety goggles, and a lab coat. Use a respirator with organic vapor/acid gas cartridges if ventilation is poor.
-
Neutralize: Cover the spill with a Dry Lime/Sand mix or a commercial Spill Pillow . Do not use acidic absorbents.
-
Clean: Scoop into a sealed container and label as hazardous waste. Wash the area with a mild bleach solution (oxidizes traces) only if the area is well-ventilated, as this can release irritating fumes.
References
-
US Environmental Protection Agency (EPA). (n.d.). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Hydrogen Fluoride Formation in Fluoropolymer Incineration. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents Disposal Guide. Retrieved from [Link][1][6]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your experimental conduct. The handling of novel and reactive chemical entities demands a proactive and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile, a compound whose structural motifs—a dichlorinated aromatic ring, a trifluoromethoxy group, and a nitrile function—necessitate a stringent safety protocol. Our objective is to empower you with the knowledge to not only prevent exposure but also to respond effectively to unforeseen events, thereby ensuring a secure laboratory environment.
Hazard Analysis: A Synthesis of Structural Analogs
The primary hazards are anticipated to be:
-
High Acute Toxicity: By oral, dermal, and inhalation routes. Similar dichlorophenylacetonitriles and fluorinated phenylacetonitriles are known to be toxic.[1][2][3][4][5][6]
-
Severe Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3][7]
-
Lipophilicity: The trifluoromethoxy group is known to increase the lipophilicity of a molecule, which may enhance its absorption through the skin.[8][9]
| Compound | Key Hazards |
| 2-(Trifluoromethyl)phenylacetonitrile | Toxic if swallowed; Causes skin and serious eye irritation.[1] |
| 2,4-Dichlorophenylacetonitrile | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin, eye, and respiratory irritation.[2][6] |
| 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | Toxic in contact with skin and if swallowed; Harmful by inhalation; Irritating to eyes, respiratory system, and skin.[3] |
| 3,4-Dichlorophenylacetonitrile | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.[5] |
| 4-(Trifluoromethoxy)phenylacetonitrile | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[4] |
Given the combined toxic potential of the dichloro, trifluoromethoxy, and nitrile functionalities, this compound should be handled as a substance with a high degree of toxicity.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following ensemble provides comprehensive protection against all potential routes of exposure.
-
Hand Protection: Double gloving is required. The inner glove should be a thin nitrile glove, and the outer glove should be a thicker, chemical-resistant glove such as Viton™ or a laminate glove. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[7][10]
-
Body Protection: A chemical-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a disposable, solid-front, back-tying chemical-resistant gown over the lab coat is necessary. Ensure the gown material is rated for protection against halogenated organic compounds.[10][11][12]
-
Respiratory Protection: All handling of solid or solutions of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile must be conducted in a certified chemical fume hood. For any activities outside of a fume hood where aerosols or dust may be generated (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor and particulate cartridges (P100) is required.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A full-face shield must be worn over the goggles to protect against splashes to the face.[11]
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for minimizing exposure risk. The following procedural steps provide a clear guide for safe handling.
Pre-Operation Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Have all necessary chemicals, equipment, and waste containers pre-labeled and placed within the fume hood before starting.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the SDS of all Reactants: Be aware of the hazards of all chemicals being used in the procedure.
-
Don Full PPE: Put on all required PPE before entering the laboratory area where the compound will be handled.
Safe Handling Protocol
Caption: A streamlined workflow for the safe handling of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile.
Spill Response Plan
Immediate and correct response to a spill is critical to prevent exposure.
-
Small Spill (less than 50 mL and contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material rated for chemical spills.
-
Gently collect the absorbent material into a labeled, sealed waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated materials, including gloves, into the hazardous waste container.
-
-
Large Spill (greater than 50 mL or outside of a fume hood):
-
EVACUATE the area immediately.
-
Alert laboratory personnel and activate the emergency alarm.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Caption: Decision tree for responding to spills of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile.
Disposal Plan
Proper disposal is the final and critical step in the safe handling of this compound and its associated waste.
-
Chemical Waste: All solid 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile and solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal Method: Due to the presence of chlorinated and fluorinated functionalities, the preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility.[13][14] Landfilling of this type of waste is not recommended due to its potential for environmental persistence and leaching.[13][15]
Conclusion: A Culture of Safety
The safe handling of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By implementing the multi-layered PPE strategy, operational plans, and disposal procedures outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember that safety is not merely a set of rules but a continuous practice that safeguards both the individual and the integrity of the research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
